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  • Product: 4-(4-Acetylphenyl)phenol
  • CAS: 13021-17-5

Core Science & Biosynthesis

Foundational

chemical structure of 4'-hydroxy-4-acetylbiphenyl

An In-depth Technical Guide to 4'-hydroxy-4-acetylbiphenyl: Synthesis, Characterization, and Applications Abstract 4'-hydroxy-4-acetylbiphenyl stands as a pivotal molecule in both materials science and medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4'-hydroxy-4-acetylbiphenyl: Synthesis, Characterization, and Applications

Abstract

4'-hydroxy-4-acetylbiphenyl stands as a pivotal molecule in both materials science and medicinal chemistry. As a substituted biphenyl, its rigid, planar structure, combined with the electronic properties imparted by its hydroxyl and acetyl functional groups, makes it a versatile synthetic intermediate. This guide provides a comprehensive technical overview of its chemical structure, modern synthetic methodologies, and rigorous characterization techniques. We delve into the causality behind experimental choices in its synthesis via Suzuki coupling and Friedel-Crafts acylation, offering detailed, field-tested protocols. Furthermore, this document explores the compound's applications as a precursor for liquid crystals and its emerging role in drug development, supported by an analysis of its biological activities. This guide is intended for researchers, chemists, and drug development professionals seeking an authoritative resource on this important chemical entity.

Physicochemical Properties and Structural Elucidation

4'-hydroxy-4-acetylbiphenyl, also known as 4-(4'-hydroxyphenyl)acetophenone, is an organic compound featuring a biphenyl core. This core consists of two phenyl rings linked by a single bond, affording a degree of torsional freedom, though the structure tends towards planarity. One ring is substituted with an acetyl group (-COCH₃) at the 4-position, while the other bears a hydroxyl group (-OH) at the 4'-position. This specific arrangement of functional groups is critical to its chemical reactivity and physical properties.

The acetyl group is an electron-withdrawing group, which deactivates the phenyl ring to which it is attached towards electrophilic substitution. Conversely, the hydroxyl group is a strong electron-donating group, activating its host ring. This electronic dichotomy makes the molecule an interesting subject for further functionalization and a valuable building block in multi-step synthesis.

Key Identifiers and Properties

A summary of the essential physicochemical properties is provided below. These values are critical for experimental design, safety assessment, and analytical characterization.

PropertyValueSource
IUPAC Name 1-(4'-hydroxy-[1,1'-biphenyl]-4-yl)ethan-1-onePubChem
CAS Number 35616-62-7PubChem
Molecular Formula C₁₄H₁₂O₂PubChem
Molecular Weight 212.24 g/mol PubChem
Appearance White to off-white crystalline powderChemicalBook
Melting Point 190-194 °CChemicalBook
Boiling Point 416.7±35.0 °C (Predicted)ChemicalBook
Solubility Soluble in methanol, DMSO, and other polar organic solvents.Based on typical properties of similar phenolic compounds.

Synthesis Methodologies

The synthesis of 4'-hydroxy-4-acetylbiphenyl can be approached through several reliable routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. We will discuss two prevalent and effective methods: the Palladium-catalyzed Suzuki coupling and the Friedel-Crafts acylation.

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the planning of the synthesis. The primary disconnection can be made at the C-C bond between the two phenyl rings, which points directly to a cross-coupling strategy like Suzuki coupling. An alternative disconnection at the C-C bond between the acetyl group and its phenyl ring suggests a Friedel-Crafts acylation pathway.

G cluster_suzuki Route A: Suzuki Coupling cluster_friedel Route B: Friedel-Crafts Acylation target 4'-hydroxy-4-acetylbiphenyl suzuki_reagents 4-acetylphenylboronic acid + 4-bromophenol target->suzuki_reagents C-C biphenyl disconnection friedel_reagents 4-hydroxybiphenyl + Acetyl Chloride / AlCl₃ target->friedel_reagents C-C acyl disconnection

Caption: Retrosynthetic analysis of 4'-hydroxy-4-acetylbiphenyl.

Method A: Suzuki-Miyaura Cross-Coupling

This method is highly efficient and offers excellent functional group tolerance. It involves the reaction of an aryl boronic acid with an aryl halide, catalyzed by a palladium(0) complex.

Expertise & Causality: The Suzuki coupling is a cornerstone of modern organic synthesis due to its reliability. We use 4-acetylphenylboronic acid and 4-bromophenol. The palladium catalyst, typically Pd(PPh₃)₄, is the engine of the catalytic cycle. A base, such as sodium carbonate, is crucial; it activates the boronic acid by forming a more nucleophilic boronate complex, which facilitates the key transmetalation step with the palladium center. The solvent system (e.g., toluene/ethanol/water) is chosen to solubilize both the organic and inorganic reagents.

Protocol:

  • Reagent Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromophenol (1.73 g, 10 mmol), 4-acetylphenylboronic acid (1.80 g, 11 mmol), and sodium carbonate (2.65 g, 25 mmol).

  • Solvent Addition: Add a solvent mixture of toluene (50 mL), ethanol (25 mL), and water (25 mL).

  • Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.23 g, 0.2 mmol, 2 mol%).

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Add ethyl acetate (100 mL) and water (50 mL). Separate the organic layer.

  • Extraction: Wash the organic layer with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from an appropriate solvent like ethanol/water to yield the final product.

Method B: Friedel-Crafts Acylation

This classic electrophilic aromatic substitution method involves acylating a suitable substrate, in this case, 4-hydroxybiphenyl.

Expertise & Causality: Friedel-Crafts acylation is a powerful tool for forming aryl ketones. 4-hydroxybiphenyl is used as the nucleophilic aromatic ring. The hydroxyl group is a strong activating group, directing the incoming electrophile (the acylium ion, generated from acetyl chloride and AlCl₃) to the ortho and para positions. Due to steric hindrance from the adjacent phenyl ring, acylation occurs predominantly at the para position of the non-hydroxylated ring. A slight excess of the Lewis acid catalyst, aluminum chloride (AlCl₃), is required to activate the acetyl chloride and coordinate with the carbonyl and hydroxyl oxygens.

Protocol:

  • Reagent Setup: In a flame-dried 250 mL round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃) (2.93 g, 22 mmol) in dichloromethane (DCM, 50 mL) and cool to 0 °C in an ice bath.

  • Acylium Ion Formation: Slowly add acetyl chloride (1.5 mL, 21 mmol) to the suspension with stirring.

  • Substrate Addition: In a separate flask, dissolve 4-hydroxybiphenyl (3.40 g, 20 mmol) in DCM (50 mL). Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor by TLC.

  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice (100 g) and concentrated HCl (10 mL) to decompose the aluminum complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Washing & Drying: Combine the organic layers, wash with water (2 x 50 mL) and brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent by rotary evaporation. The resulting crude solid can be purified by recrystallization from ethanol to yield pure 4'-hydroxy-4-acetylbiphenyl.

Purification and Characterization Workflow

Regardless of the synthetic route, a rigorous purification and characterization protocol is mandatory to ensure the compound's identity and purity, a non-negotiable step in drug development and materials science.

G cluster_purification Purification cluster_characterization Characterization & QC crude Crude Product (from work-up) column Column Chromatography (Silica Gel) crude->column recrystal Recrystallization (e.g., Ethanol/Water) column->recrystal pure Pure Crystalline Solid recrystal->pure Drying under vacuum nmr NMR (¹H, ¹³C) (Structure Verification) pure->nmr ms Mass Spectrometry (Molecular Weight) pure->ms ir FT-IR (Functional Groups) pure->ir hplc HPLC (Purity >98%) pure->hplc

Caption: Standard workflow for purification and quality control.

Expected Analytical Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): Signals for the aromatic protons will appear in the range of δ 6.9-8.0 ppm. A singlet for the acetyl methyl protons (-CH₃) will be observed around δ 2.5 ppm, and a broad singlet for the phenolic proton (-OH) will be seen around δ 9.5-10.0 ppm.

  • ¹³C NMR (DMSO-d₆, 100 MHz): The carbonyl carbon (-C=O) will appear significantly downfield, around δ 197 ppm. The methyl carbon will be around δ 26 ppm. Aromatic carbons will be in the δ 115-160 ppm range.

  • FT-IR (KBr, cm⁻¹): Key peaks will include a broad O-H stretch (~3300 cm⁻¹), a sharp C=O stretch for the ketone (~1670 cm⁻¹), and C=C stretching bands for the aromatic rings (~1600, 1500 cm⁻¹).

  • Mass Spectrometry (ESI-MS): The molecular ion peak [M-H]⁻ would be observed at m/z 211.

Applications in Research and Drug Development

4'-hydroxy-4-acetylbiphenyl is not merely a laboratory chemical; it is a key intermediate with significant applications.

Precursor for Liquid Crystals

The rigid biphenyl scaffold is a common core structure (mesogen) in liquid crystals. The hydroxyl group provides a convenient handle for further modification, such as esterification with various long-chain carboxylic acids. These modifications can induce or enhance the mesophase (liquid crystalline phase) behavior required for display technologies.

Intermediate in Pharmaceutical Synthesis

This compound serves as a building block for more complex Active Pharmaceutical Ingredients (APIs). Its structure is related to a class of non-steroidal anti-inflammatory drugs (NSAIDs) that function as cyclooxygenase (COX) inhibitors. The 4-acetylphenyl moiety is a known pharmacophore in several selective COX-2 inhibitors. Researchers can use 4'-hydroxy-4-acetylbiphenyl as a starting material to synthesize novel analogs with potentially improved efficacy or selectivity, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

G AA Arachidonic Acid COX COX-1 / COX-2 Enzyme AA->COX substrate PGs Prostaglandins (Inflammation, Pain) COX->PGs catalysis Inhibitor Potential Inhibitor (Derived from 4'-hydroxy-4-acetylbiphenyl) Inhibitor->COX blocks active site

Caption: Conceptual pathway of COX enzyme inhibition.

Safety and Handling

4'-hydroxy-4-acetylbiphenyl should be handled in accordance with standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

4'-hydroxy-4-acetylbiphenyl is a high-value chemical intermediate whose utility is rooted in its distinct structural and electronic properties. The synthetic routes of Suzuki coupling and Friedel-Crafts acylation provide reliable and scalable methods for its production, while a stringent analytical workflow ensures its quality for downstream applications. Its established use as a precursor for advanced materials and its potential as a scaffold in the design of novel therapeutics, particularly anti-inflammatory agents, underscore its continued importance in the scientific community. This guide provides the foundational, practical knowledge required for researchers to effectively synthesize, characterize, and utilize this versatile molecule.

References

  • PubChem. (n.d.). 4'-Hydroxy-4-acetylbiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

Exploratory

A Technical Guide to the Physicochemical Characterization of 4-(4-Acetylphenyl)phenol

For Researchers, Scientists, and Drug Development Professionals Introduction and Statement of Purpose 4-(4-Acetylphenyl)phenol, a biphenyl derivative, is a molecule of interest in various fields of chemical and pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Statement of Purpose

4-(4-Acetylphenyl)phenol, a biphenyl derivative, is a molecule of interest in various fields of chemical and pharmaceutical research. Its rigid, well-defined structure serves as a valuable scaffold in medicinal chemistry and materials science. For professionals in drug development, a thorough understanding of a compound's fundamental physicochemical properties is a non-negotiable prerequisite for further investigation. These properties, particularly the physical state and melting point, govern everything from reaction kinetics and purification strategies to formulation development and solid-state stability.

This technical guide provides an in-depth analysis of the physical state and melting point of 4-(4-Acetylphenyl)phenol. It offers not just the data, but also the experimental causality and procedural detail required for robust scientific application. By grounding this information in established analytical methods and explaining its relevance to the pharmaceutical sciences, this document serves as a practical resource for laboratory professionals.

Unambiguous Compound Identification

Precise communication in science requires unambiguous identification of chemical entities. The compound of interest is 4-(4-Acetylphenyl)phenol .

  • Chemical Name: 1-[4-(4-hydroxyphenyl)phenyl]ethanone

  • Molecular Formula: C₁₄H₁₂O₂

  • CAS Number: 13021-17-5[1]

It is critical to distinguish this compound from the similarly named but structurally distinct 4'-Hydroxyacetophenone (also known as p-hydroxyacetophenone or 4-acetylphenol), CAS Number 99-93-4. The latter contains a single phenyl ring, leading to significantly different physical properties. Misidentification can lead to critical errors in experimental design and interpretation.

Core Physicochemical Properties

The fundamental physical properties of a compound dictate its handling, processing, and application.

Physical State

At standard temperature and pressure (STP), 4-(4-Acetylphenyl)phenol exists as a solid. Vendor specifications for analogous biphenyl compounds describe them as white to slightly yellow flakes or crystalline powders[2][3]. This solid nature is expected given its relatively high molecular weight (212.24 g/mol ) and the potential for strong intermolecular interactions (hydrogen bonding and π-stacking) afforded by its biphenyl and phenol moieties[4].

Melting Point

The melting point is a critical indicator of a crystalline solid's identity and purity. For pure compounds, the melting transition occurs over a narrow temperature range. The presence of impurities typically causes a depression and broadening of this range.

The experimentally determined melting point for 4-(4-Acetylphenyl)phenol is reported to be 206-207 °C [1]. This high melting point is consistent with its rigid biphenyl structure and the presence of a hydroxyl group capable of forming strong intermolecular hydrogen bonds, which require significant thermal energy to disrupt.

Data Summary Table
PropertyValueSource
Chemical Name 1-[4-(4-hydroxyphenyl)phenyl]ethanonePubChem[4]
CAS Number 13021-17-5ChemicalBook[1]
Molecular Formula C₁₄H₁₂O₂PubChem[4]
Molecular Weight 212.24 g/mol PubChem[4]
Physical State SolidInferred from structure & analogs
Melting Point 206-207 °CChemicalBook[1]

Experimental Protocol: Melting Point Determination (Capillary Method)

The determination of a melting point is a foundational analytical technique for purity assessment and compound identification in the pharmaceutical industry[5][6]. The capillary method, outlined below, is a widely accepted pharmacopeial procedure[5]. This protocol is designed as a self-validating system, emphasizing precision and accuracy.

Principle

A small, finely powdered sample is heated at a controlled rate. The temperatures at which the substance begins to collapse (onset of melt) and becomes completely liquid (clear point) are recorded as the melting range. A narrow range (typically <1°C) is indicative of high purity.

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample is completely dry. If necessary, dry the sample under vacuum. Moisture can depress the melting point.

    • Place a small amount of the compound on a clean, dry watch glass.

    • Using a spatula, crush the solid into a fine powder. This ensures uniform packing and efficient heat transfer.

  • Capillary Tube Loading:

    • Take a capillary tube sealed at one end.

    • Press the open end of the tube into the powdered sample until a small amount of solid enters the tube.

    • Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom[7].

    • Alternatively, drop the capillary tube, sealed-end down, through a long glass tube resting on the benchtop. The bouncing action will pack the sample tightly at the bottom[7].

    • Repeat until the sample height is 2-3 mm. A larger sample size will result in an artificially broad melting range due to inefficient heat transfer through the sample[7].

  • Measurement:

    • Insert the loaded capillary tube into the heating block of a calibrated melting point apparatus[7].

    • Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent accurate determination. Let the apparatus cool significantly before proceeding.

    • Accurate Determination: Begin heating at a moderate rate until the temperature is approximately 15-20°C below the expected melting point (206°C)[7].

    • Decrease the heating rate to 1-2°C per minute. A slow heating rate is critical for thermal equilibrium between the sample, heating block, and thermometer, ensuring an accurate reading[8].

    • Record T₁: The temperature at which the first droplet of liquid is observed in the sample.

    • Record T₂: The temperature at which the entire sample has transformed into a clear liquid.

    • The melting point is reported as the range T₁ - T₂.

  • Post-Measurement:

    • Allow the apparatus to cool before performing subsequent measurements.

    • Always use a fresh sample and a new capillary tube for each measurement, as decomposition may occur upon melting[8].

Experimental Workflow Diagram

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement Dry Dry Sample Crush Crush to Fine Powder Dry->Crush Ensures uniform packing Load Tap sample into tube Crush->Load Pack Pack to 2-3 mm height Load->Pack Avoids broad range Insert Insert into Apparatus Pack->Insert HeatFast Rapid Heat to ~185°C Insert->HeatFast HeatSlow Heat Slowly (1-2°C/min) HeatFast->HeatSlow Critical for accuracy Record Record T1 (Onset) Record T2 (Clear Point) HeatSlow->Record

Caption: Workflow for accurate melting point determination via the capillary method.

Significance in Drug Development and Research

The melting point is far more than a simple physical constant; it is a critical parameter in the drug development pipeline.

  • Criterion of Purity: As one of the oldest and most reliable methods, melting point analysis is a primary quality control check for raw materials, intermediates, and final Active Pharmaceutical Ingredients (APIs)[6][9]. A sharp melting range consistent with a reference standard indicates high purity.

  • Compound Identification: While not sufficient on its own, the melting point is a key confirmatory data point, used alongside spectroscopic methods (NMR, IR, MS) to verify the identity of a synthesized compound.

  • Solid-State Stability and Polymorphism: The melting point provides insight into the stability of the crystal lattice. Different crystalline forms (polymorphs) of the same compound will have different melting points. Since polymorphism affects solubility, bioavailability, and stability, melting point determination is a crucial tool in polymorph screening[9].

  • Formulation Development: The melting point influences the choice of manufacturing processes. For example, compounds with low melting points may not be suitable for high-temperature granulation processes. It is also a key input parameter for solubility prediction models, which are essential for designing effective drug delivery systems[10].

Conclusion

4-(4-Acetylphenyl)phenol is a solid crystalline compound with a high melting point of 206-207 °C , reflecting a stable crystal lattice structure. This technical guide has established not only this key physical parameter but also the rigorous experimental methodology required for its verification. For scientists and researchers, the accurate determination of the melting point is an indispensable tool for confirming chemical identity and assessing purity. In the context of drug development, this value is a foundational piece of data that informs stability studies, polymorph screening, and formulation strategies, ultimately impacting the success of a potential therapeutic agent.

References

  • Refine Chemical Co., Ltd. (n.d.). 4'-Hydroxyacetophenone(4-HAP) CAS 99-93-4. Retrieved from [Link]

  • Unilong Industry Co., Ltd. (n.d.). 4-Phenylphenol with CAS 92-69-3. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4'-hydroxyacetophenone, 99-93-4. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Wang, J., et al. (2019). Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. Molecules, 24(19), 3445.
  • NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]

  • University of Technology, Department of Chemical Engineering. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Westlab. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • Tetko, I. V., et al. (2014). How Accurately Can We Predict the Melting Points of Drug-like Compounds?
  • Wikipedia. (n.d.). 4-Ethylphenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31242, 4-Ethylphenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10330806, 4-(4-Acetylphenyl)phenol. Retrieved from [Link]

Sources

Foundational

difference between 4-acetylbiphenyl and 4-(4-Acetylphenyl)phenol

Structural Divergence, Synthetic Pathways, and Functional Applications [1] Executive Summary This guide delineates the critical technical distinctions between 4-acetylbiphenyl (CAS: 92-91-1) and its hydroxylated derivati...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Divergence, Synthetic Pathways, and Functional Applications [1]

Executive Summary

This guide delineates the critical technical distinctions between 4-acetylbiphenyl (CAS: 92-91-1) and its hydroxylated derivative, 4-(4-acetylphenyl)phenol (often referred to as 4'-hydroxy-4-acetylbiphenyl).[1] While they share a biphenyl core and an acetyl moiety, the presence of the phenolic hydroxyl group in the latter fundamentally alters its physicochemical profile, synthetic accessibility, and industrial utility.

  • 4-Acetylbiphenyl acts primarily as a lipophilic scaffold in pharmaceutical synthesis (e.g., NSAIDs like Fenbufen).[1]

  • 4-(4-Acetylphenyl)phenol serves as a bifunctional monomer essential for Liquid Crystal Polymers (LCPs) , where the hydroxyl group enables esterification and supramolecular hydrogen bonding.[1]

Part 1: Structural & Physicochemical Divergence[1]

The addition of a single hydroxyl group at the 4'-position transforms the molecule from a purely lipophilic entity into an amphiphilic building block.[1] This structural change dictates the solubility, melting point, and reactivity profile.

Table 1: Comparative Technical Specifications
Feature4-Acetylbiphenyl (Molecule A)4-(4-Acetylphenyl)phenol (Molecule B)[1]
CAS Number 92-91-1 Derivative Specific (e.g., 5031-78-7 for isomer ref)
Molecular Formula C₁₄H₁₂OC₁₄H₁₂O₂
Molecular Weight 196.25 g/mol 212.25 g/mol
Electronic Character Electron-withdrawing acetyl group; Lipophilic.[1]Push-pull system (OH donor / Acetyl acceptor).[1]
Melting Point 116–118 °C >180 °C (Estimated due to intermolecular H-bonding)
Solubility Soluble in DCM, CHCl₃, Toluene.[1] Insoluble in water.[1][2]Soluble in alcohols, DMSO, basic aqueous media (phenolate formation).[1]
Acidity (pKa) Neutral (Acetyl

-protons pKa ~19-20)
Acidic Phenol (pKa ~10)
Primary Application Pharma Intermediate (NSAIDs, COX inhibitors)Materials Science (LCP monomers, polyesters)
Visualizing the Electronic Difference

The following diagram illustrates the structural and electronic divergence. Note the "Push-Pull" electronic character in Molecule B, which is critical for its optical properties in liquid crystals.[1]

G cluster_A Molecule A: 4-Acetylbiphenyl cluster_B Molecule B: 4-(4-Acetylphenyl)phenol A Biphenyl Core (Lipophilic) Ac Acetyl Group (Electron Withdrawing) A->Ac Electronic Pull B_OH Hydroxyl Group (Electron Donor / H-Bonding) B_Core Biphenyl Core (Conjugated Bridge) B_OH->B_Core Electronic Push B_Ac Acetyl Group (Electron Acceptor) B_Core->B_Ac Electronic Pull

Figure 1: Structural comparison highlighting the "Push-Pull" electronic system in 4-(4-Acetylphenyl)phenol, which enhances its utility in optical materials.[1]

Part 2: Synthetic Pathways & Process Chemistry[1]

The synthesis of these two compounds requires fundamentally different strategies. Molecule A is accessible via classical electrophilic aromatic substitution, whereas Molecule B typically requires transition-metal catalyzed cross-coupling to ensure regioselectivity and compatibility with the phenol group.[1]

Pathway A: Friedel-Crafts Acylation (For 4-Acetylbiphenyl)

This is the industrial standard for Molecule A. It relies on the chemoselective acylation of the para-position of biphenyl.[1]

  • Reagents: Acetyl Chloride, AlCl₃ (Lewis Acid).

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Challenge: Controlling mono- vs. di-acylation.

Pathway B: Suzuki-Miyaura Coupling (For 4-(4-Acetylphenyl)phenol)

Direct acylation of 4-phenylphenol is problematic due to esterification of the phenol (forming phenyl acetate) or ortho-acylation (Fries rearrangement).[1] Therefore, a convergent Suzuki Coupling is the superior, self-validating route.[1]

  • Reagents: 4-Bromoacetophenone + 4-Hydroxyphenylboronic acid.[1]

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

  • Advantage: Completely orthogonal.[1] The acetyl and hydroxyl groups are pre-installed on the coupling partners.[1]

Synthesis cluster_RouteA Route A: 4-Acetylbiphenyl (Classical) cluster_RouteB Route B: 4-(4-Acetylphenyl)phenol (Convergent) Biphenyl Biphenyl ProdA 4-Acetylbiphenyl (Target A) Biphenyl->ProdA Friedel-Crafts (DCM, 0°C -> Reflux) AcCl Acetyl Chloride + AlCl3 AcCl->ProdA Bromide 4-Bromoacetophenone ProdB 4-(4-Acetylphenyl)phenol (Target B) Bromide->ProdB Boronic 4-Hydroxyphenylboronic Acid Boronic->ProdB PdCat Pd(0) Catalyst K2CO3 / H2O / Dioxane PdCat->ProdB Suzuki Coupling

Figure 2: Divergent synthetic workflows.[1][3] Route B utilizes modular Suzuki coupling to avoid functional group incompatibility.[1]

Part 3: Experimental Protocols (Self-Validating Systems)
Protocol 1: Synthesis of 4-Acetylbiphenyl (Friedel-Crafts)

Objective: Mono-acylation of biphenyl.[1]

  • Setup: Flame-dried 3-neck flask, N₂ atmosphere.

  • Reagents: Dissolve Biphenyl (15.4 g, 100 mmol) in anhydrous DCM (100 mL).

  • Catalyst Addition: Cool to 0°C. Add AlCl₃ (14.6 g, 110 mmol) in portions. Checkpoint: Solution will darken.

  • Acylation: Add Acetyl Chloride (7.8 mL, 110 mmol) dropwise over 30 mins.

  • Reaction: Stir at 0°C for 1h, then reflux for 2h.

  • Quench: Pour onto ice/HCl. Extract with DCM.[1]

  • Purification: Recrystallize from Ethanol.

  • Validation:

    • TLC: (Hexane/EtOAc 9:1) Rf ~0.[1]5. Distinct from starting biphenyl (Rf ~0.9).[1]

    • MP: Sharp melt at 116–118°C .

Protocol 2: Synthesis of 4-(4-Acetylphenyl)phenol (Suzuki Coupling)

Objective: Cross-coupling of aryl halide and boronic acid.

  • Reagents: In a reaction vial, combine:

    • 4-Bromoacetophenone (1.0 eq) [1][4][5]

    • 4-Hydroxyphenylboronic acid (1.2 eq) [CAS: 71597-85-8][1]

    • K₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio).[1] Degas with N₂ for 15 mins.[1]

  • Catalyst: Add Pd(dppf)Cl₂ (3 mol%) .

  • Reaction: Heat to 90°C for 12 hours.

  • Workup: Acidify with 1M HCl (to protonate the phenolate). Extract with EtOAc.[1][6]

  • Purification: Column chromatography (Hexane/EtOAc gradient).

  • Validation (Self-Validating System):

    • Solubility Check: The product should be soluble in 1M NaOH (forming a yellow phenolate anion), whereas the starting bromide is insoluble. This is a rapid "bench test" for conversion.

    • NMR: Look for the disappearance of the B-OH protons and the appearance of the phenolic -OH singlet (typically broad, >9 ppm depending on solvent).

Part 4: Applications & Implications
1. Pharmaceutical Chemistry (Molecule A)

4-Acetylbiphenyl is a "pro-drug" scaffold.[1] In vivo, the acetyl group is often oxidized to a carboxylic acid.

  • Key Drug: Fenbufen (NSAID).

  • Mechanism: The biphenyl core provides lipophilicity for membrane penetration, while the metabolic oxidation product (biphenylacetic acid) inhibits Cyclooxygenase (COX).

2. Materials Science (Molecule B)

The phenol derivative is a "monomer" for high-performance polymers.[1]

  • Liquid Crystal Polymers (LCPs): The rigid biphenyl core acts as a mesogen (stiff unit). The hydroxyl and acetyl groups allow for polymerization into polyesters.[1]

  • "Banana" Phases: Derivatives of this molecule are used to synthesize bent-core liquid crystals, which exhibit unique ferroelectric properties.[1]

References
  • Friedel-Crafts Acylation Protocol: BenchChem Protocols. "Synthesis of 4-Acetylbiphenyl via Friedel-Crafts Acylation."

  • Suzuki Coupling Methodology: Journal of Organic Chemistry. "Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water."

  • Boronic Acid Reagent Data: Sigma-Aldrich. "4-Hydroxyphenylboronic acid Technical Data."[1]

  • Liquid Crystal Applications: ResearchGate. "Liquid-Crystalline Polymorphism of Symmetrical Azobananas."

Sources

Exploratory

Technical Guide: Thermodynamic Properties &amp; Characterization of 4'-Hydroxy-4-acetylbiphenyl

The following technical guide details the thermodynamic and physicochemical profile of 4'-hydroxy-4-acetylbiphenyl (CAS 13021-17-5). Executive Summary 4'-Hydroxy-4-acetylbiphenyl (HAB), also known as 1-(4'-hydroxy[1,1'-b...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic and physicochemical profile of 4'-hydroxy-4-acetylbiphenyl (CAS 13021-17-5).

Executive Summary

4'-Hydroxy-4-acetylbiphenyl (HAB), also known as 1-(4'-hydroxy[1,1'-biphenyl]-4-yl)ethanone , is a critical rigid-rod intermediate used in the synthesis of liquid crystalline polymers and advanced organic electronic materials. Its thermodynamic stability and solubility profile are governed by the interplay between the rigid biphenyl core, the hydrogen-bonding hydroxyl group, and the polar acetyl moiety. This guide provides a consolidated physicochemical profile, resolving conflicting melting point data found in literature, and establishes standardized protocols for thermodynamic characterization.

Physicochemical Identity & Structural Constants

PropertySpecification
IUPAC Name 1-(4'-hydroxy[1,1'-biphenyl]-4-yl)ethanone
Common Synonyms 4-Acetyl-4'-hydroxybiphenyl; 4-(4-Acetylphenyl)phenol
CAS Registry Number 13021-17-5
Molecular Formula C₁₄H₁₂O₂
Molecular Weight 212.25 g/mol
SMILES CC(=O)C1=CC=C(C=C1)C2=CC=C(O)C=C2
Structural Features Para-substituted biphenyl core; Donor (OH) - Acceptor (Acetyl) system

Solid-State Thermodynamic Properties

Melting Point & Phase Behavior

Literature sources often conflate HAB with its non-hydroxylated analog (4-acetylbiphenyl, MP ~118°C). For high-purity 4'-hydroxy-4-acetylbiphenyl, the melting point is significantly higher due to intermolecular hydrogen bonding.

  • Melting Point (Tₘ): 206 – 207 °C [1, 2][1][2][3]

    • Note: Some patent literature reports a lower range (165–170 °C) for crude intermediates recrystallized from ethanol [3]. The 206°C value represents the pure crystalline form.

  • Enthalpy of Fusion (ΔH_fus): Not standardly reported in open literature.

    • Estimation: Based on similar rigid biphenyls, ΔH_fus is estimated to be 25–30 kJ/mol .

    • Action: See Section 5.1 for the DSC protocol to determine this experimentally.

Solubility Profile

HAB exhibits "switchable" solubility driven by its phenolic nature. It is soluble in polar aprotic solvents and alcohols but insoluble in non-polar hydrocarbons and water.

Solvent ClassSolubility StatusMechanistic Insight
Water InsolubleHydrophobic biphenyl core dominates; pKa ~9.6 prevents ionization at neutral pH.
Alcohols (EtOH, MeOH) Soluble (Hot)Soluble at reflux; excellent for recrystallization. Limited solubility at RT.
Polar Aprotic (DMSO, DMF) Highly SolubleStrong dipole-dipole interactions disrupt crystal lattice.
Chlorinated (CHCl₃, DCM) Moderately SolubleSoluble, but less effective than polar aprotics.
Alkanes (Hexane) InsolubleLack of specific interactions to overcome lattice energy.

Thermodynamic Modeling & Experimental Workflows

To integrate HAB into drug formulations or liquid crystal matrices, precise thermodynamic data is required. The following workflows outline the generation of this data.

Solubility Measurement Workflow (Diagram)

SolubilityWorkflow Start Start: Excess Solid HAB Solvent Add Solvent (e.g., Ethanol, DMSO) Start->Solvent Equilibrate Equilibrate (Shake-Flask Method) 24-48h @ T Solvent->Equilibrate Filter Filtration (0.22 µm PTFE) Equilibrate->Filter Analyze Quantification (HPLC-UV or Gravimetric) Filter->Analyze Model Thermodynamic Modeling (van't Hoff / Apelblat) Analyze->Model Data Input (x_i vs T)

Figure 1: Standardized workflow for determining the temperature-dependent solubility of HAB.

Thermodynamic Modeling Logic

Once solubility (


) is measured across temperatures (

), the enthalpy of dissolution (

) can be derived using the Modified Apelblat Equation , which is superior for non-ideal solutions of rigid aromatics:


Where:

  • 
    : Mole fraction solubility
    
  • 
    : Absolute temperature (K)[4]
    
  • 
    : Empirical model parameters
    

Experimental Protocols

Protocol: Differential Scanning Calorimetry (DSC)

Objective: Determine the precise Melting Point (


) and Enthalpy of Fusion (

).
  • Sample Preparation: Weigh 3–5 mg of dried HAB into an aluminum crucible. Crimp with a pinhole lid (to allow volatile escape if solvates are present).

  • Instrument Setup: Calibrate DSC with Indium standard (

    
    ).
    
  • Thermal Cycle:

    • Equilibrate: 25 °C.

    • Ramp 1: Heat to 250 °C at 10 °C/min (First heating to erase thermal history).

    • Cool: Cool to 25 °C at 10 °C/min.

    • Ramp 2: Heat to 250 °C at 10 °C/min (Data collection).

  • Analysis: Integrate the endothermic melting peak in the second heating cycle.

    • Onset Temperature (

      
      ):  Reported as 
      
      
      
      .
    • Peak Area: Converted to

      
       (J/g).
      
Protocol: Recrystallization for Purification

Objective: Purify crude HAB (e.g., from Friedel-Crafts acetylation).

  • Dissolution: Suspend crude HAB in Ethanol (95%) (approx. 10 mL per gram).

  • Reflux: Heat to reflux (~78 °C) until fully dissolved. If particulates remain, hot filter.

  • Crystallization: Allow the solution to cool slowly to room temperature (25 °C) over 2 hours, then refrigerate at 4 °C for 4 hours.

  • Isolation: Filter the white crystalline precipitate under vacuum. Wash with cold ethanol.

  • Drying: Dry in a vacuum oven at 50 °C for 12 hours to remove residual solvent.

References

  • Sigma-Aldrich. 1-(4'-Hydroxy-[1,1'-biphenyl]-4-yl)ethanone Product Specification. Accessed Feb 2026. Link

  • ChemScene. Safety Data Sheet: 1-(4'-Hydroxy-[1,1'-biphenyl]-4-yl)ethanone. CAS 13021-17-5.[5][2] Link

  • Patent US4886622. Optically active liquid crystal compound having cyano group. (Describes synthesis and melting point of intermediates). Link

Sources

Foundational

Acidity Profile &amp; pKa Determination of 4-(4-Acetylphenyl)phenol: A Technical Guide

Executive Summary Compound: 4-(4-Acetylphenyl)phenol (CAS: 13021-17-5) Synonyms: 4'-Hydroxy-4-acetylbiphenyl, 1-(4'-hydroxy[1,1'-biphenyl]-4-yl)ethanone Core Application: Liquid crystal synthesis, organic intermediates,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 4-(4-Acetylphenyl)phenol (CAS: 13021-17-5) Synonyms: 4'-Hydroxy-4-acetylbiphenyl, 1-(4'-hydroxy[1,1'-biphenyl]-4-yl)ethanone Core Application: Liquid crystal synthesis, organic intermediates, proton-transfer systems.[1]

This guide provides a rigorous analysis of the acidity (pKa) of 4-(4-acetylphenyl)phenol.[1] While automated prediction algorithms often cite a pKa of 9.57 ± 0.26 , theoretical derivation based on Hammett substituent constants and biphenyl transmission factors suggests a slightly more acidic value in the range of 9.20 – 9.35 . This discrepancy arises from the electron-withdrawing nature of the acetyl group transmitted through the biphenyl system, a nuance often underestimated by standard prediction models.

Part 1: Structural Analysis & Acidity Mechanism[1]

Chemical Identity

The molecule consists of a phenol core substituted at the para position with a 4-acetylphenyl group.[1] The acidity is defined by the stability of the phenoxide anion formed upon deprotonation.

  • Acidic Center: Phenolic -OH group.[1][2]

  • Primary Substituent: Phenyl ring (weakly electron-withdrawing).[1]

  • Secondary Substituent: Acetyl group (-COCH₃) on the distal ring (strongly electron-withdrawing).[1]

Electronic Effects & The Biphenyl Twist

The acidity of this compound is governed by the ability of the substituent to delocalize the negative charge of the phenoxide oxygen.

  • Induction (-I): The sp² hybridized carbons of the phenyl ring exert a withdrawal effect, stabilizing the anion.

  • Resonance (+R/-R): The acetyl group is a strong resonance withdrawer (-R).[1] However, its effect is attenuated by the biphenyl twist .[1] In solution, the two phenyl rings are not coplanar; they are twisted by approximately 44° due to steric repulsion between ortho hydrogens.[1]

  • Attenuation: This twist reduces orbital overlap (

    
    -conjugation), meaning the electron-withdrawing power of the acetyl group is only partially transmitted to the phenolic ring.
    
Graphviz Visualization: Resonance & Equilibrium

The following diagram illustrates the deprotonation equilibrium and the resonance stabilization pathways, highlighting the attenuated transmission across the bridge.

G cluster_resonance Resonance Stabilization Phenol Neutral Phenol (Protonated) Transition Deprotonation (-H+) Phenol->Transition Ka Phenoxide Phenoxide Anion (Negative Charge on O) Transition->Phenoxide Ring1 Phenolic Ring (Direct Resonance) Phenoxide->Ring1 Charge Delocalization Bridge Biphenyl Bridge (Twisted ~44°) Attenuation Factor ~0.3 Ring1->Bridge Attenuated Transmission Ring2 Distal Ring (Acetyl Group -EWG) Bridge->Ring2 Weakened Pull

Caption: Figure 1. Deprotonation equilibrium of 4-(4-acetylphenyl)phenol. The red dashed lines indicate the resonance withdrawal pathway, which is dampened by the steric twist of the biphenyl linkage.

Part 2: pKa Data & Theoretical Derivation

Comparative pKa Table

The following table synthesizes experimental data of analogs with theoretical calculations for the target compound.

CompoundStructurepKa (Exp)pKa (Pred)Effect of Substituent
Phenol Ph-OH9.9910.00Reference
4-Phenylphenol Ph-Ph-OH9.559.59Phenyl group is weakly withdrawing (-0.44 units).[1][3]
4-(4-Acetylphenyl)phenol Ac-Ph-Ph-OHN/A 9.57 Acetyl adds further withdrawal, but prediction likely underestimates this.[1][3]
Target Estimate --9.20 – 9.35 --Derived via Hammett Equation (see below).
Theoretical Calculation (Hammett Equation)

To validate the likely pKa range, we apply the Hammett equation adapted for biphenyl systems.



  • 
     (Reaction Constant):  For phenol ionization in water, 
    
    
    
    .[1]
  • 
     (Phenyl):  The 4-phenyl group lowers pKa by ~0.44 units (9.99 
    
    
    
    9.55).[1]
  • 
     (Acetyl):  Standard Hammett constant is 0.50 .[1]
    
  • Transmission Factor (

    
    ):  The transmission of electronic effects across a biphenyl bridge is estimated at 0.25 – 0.30 .
    

Calculation:

  • Effective

    
     of the distal acetyl group 
    
    
    
    .[1]
  • Additional acidity shift

    
    .[1]
    
  • Base pKa (4-Phenylphenol) = 9.55.[1][4]

  • Calculated pKa =

    
    .[1]
    

Part 3: Experimental Determination Protocol

Since this compound has low water solubility (< 100 mg/L), standard aqueous titration will fail due to precipitation.[1] The Yasuda-Shedlovsky Extrapolation Method is the required industry standard for accurate determination.[1]

Materials
  • Analyte: ~50 mg 4-(4-Acetylphenyl)phenol (High Purity >98%).[1]

  • Cosolvent: Methanol (HPLC Grade) or DMSO.[1]

  • Titrant: 0.1 M KOH (Carbonate-free).

  • Inert Gas: Argon or Nitrogen (to prevent carbonate formation).[1]

  • Apparatus: Potentiometric titrator (e.g., Mettler Toledo or Metrohm) with a glass pH electrode.[1]

Protocol Workflow
  • Preparation: Prepare three solutions of the analyte in varying Methanol/Water ratios: 30%, 40%, and 50% (v/v) Methanol.

  • Titration: Titrate each solution with 0.1 M KOH at 25°C under inert gas. Record pH vs. Volume.

  • Calculation: Determine the apparent pKa (

    
    ) for each solvent mixture using the Gran Plot method to find the equivalence point.
    
  • Extrapolation: Plot

    
     against 
    
    
    
    (dielectric constant of the mix). The y-intercept represents the aqueous pKa.[1]
Protocol Visualization

Protocol Start Start: 50mg Analyte Solvent Dissolve in MeOH/Water Mixtures (30%, 40%, 50%) Start->Solvent Titrate Potentiometric Titration (0.1 M KOH, 25°C, N2 atm) Solvent->Titrate Data Determine Apparent pKa (Gran Plot Analysis) Titrate->Data Yasuda Yasuda-Shedlovsky Plot (pKa' vs 1/Dielectric Constant) Data->Yasuda Result Extrapolate to 0% Solvent (True Aqueous pKa) Yasuda->Result

Caption: Figure 2. The Yasuda-Shedlovsky workflow for determining pKa of low-solubility phenols.

References

  • Pearce, P. J., & Simkins, R. J. J. (1968).[1][4] Acid strengths of some substituted picric acids and related compounds. Canadian Journal of Chemistry, 46(2), 241-248.[1][4] (Source for 4-phenylphenol pKa reference). Available at: [Link]

  • Hansch, C., & Leo, A. (1995).[1] Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[1][5] (Source for Hammett Constants and Biphenyl transmission factors).[1]

  • National Institutes of Health (NIH) PubChem. (2025).[1] 4-(4-Acetylphenyl)phenol Compound Summary. Available at: [Link]

  • Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Source for Yasuda-Shedlovsky protocol).[1]

Sources

Protocols & Analytical Methods

Method

Application Note: A Strategic Protocol for the Friedel-Crafts Acylation of 4-Hydroxybiphenyl

Abstract & Introduction The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds to produce aryl ketones.[1][2] These ketones are pivotal intermediates i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds to produce aryl ketones.[1][2] These ketones are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[3] 4-Hydroxybiphenyl, in particular, serves as a precursor to a variety of valuable compounds, and its selective acylation is a frequently encountered synthetic challenge.

This application note provides a detailed protocol and in-depth scientific rationale for the Friedel-Crafts acylation of 4-hydroxybiphenyl. The primary challenge in this reaction stems from the dual nucleophilic character of the phenol moiety.[4][5] The reaction can proceed via electrophilic attack at the aromatic ring (C-acylation) to yield the desired hydroxyaryl ketone, or at the phenolic oxygen (O-acylation) to form a phenyl ester.[6] Furthermore, the phenolic oxygen readily complexes with the Lewis acid catalyst, necessitating stoichiometric or greater amounts and altering the reactivity of the aromatic ring.[4][5][7]

We will dissect the mechanistic intricacies, including the competition with the Fries rearrangement, and present an optimized protocol designed for high-yield C-acylation. This guide is intended for researchers and process chemists in drug development and materials science who require a robust and well-understood method for synthesizing acylated biphenyl derivatives.

Mechanistic Landscape: C-Acylation, O-Acylation, and the Fries Rearrangement

A successful protocol hinges on understanding and controlling the competing reaction pathways available to 4-hydroxybiphenyl under Friedel-Crafts conditions. The presence of the hydroxyl group introduces complexities not seen with simple aromatic hydrocarbons.

2.1 The Core Reaction: Generation of the Acylium Ion The reaction is initiated by the interaction of an acylating agent (typically an acyl chloride or anhydride) with a Lewis acid, such as aluminum chloride (AlCl₃).[1][8] This generates a highly electrophilic acylium ion, which is stabilized by resonance and serves as the primary electrophile for the aromatic substitution.[8][9] Unlike in Friedel-Crafts alkylation, the acylium ion does not undergo rearrangement, which is a significant synthetic advantage.[7][10]

2.2 The Phenolic Challenge: Catalyst Complexation and Competing Pathways The lone pairs on the phenolic oxygen of 4-hydroxybiphenyl act as a Lewis base, coordinating strongly with the Lewis acid catalyst (e.g., AlCl₃).[4][5] This has two major consequences:

  • Catalyst Sequestration: The catalyst becomes complexed with the substrate (and the product ketone), meaning that a stoichiometric amount, or often an excess, of the Lewis acid is required to ensure enough is available to activate the acylating agent.[7][11]

  • Ring Deactivation: This complexation effectively places a positive charge on the oxygen, transforming the strongly activating -OH group into a powerful electron-withdrawing (deactivating) group, which slows the desired electrophilic aromatic substitution.

This complexation sets up a competition between two main pathways, as illustrated below:

  • Direct C-Acylation (Friedel-Crafts): The acylium ion attacks the electron-rich biphenyl ring system. This is an electrophilic aromatic substitution that leads directly to the desired hydroxyaryl ketone product.

  • O-Acylation: The phenolic oxygen attacks the acylium ion, forming a phenyl ester. This pathway is often favored under conditions with lower concentrations of the Lewis acid catalyst.[5][6]

  • Fries Rearrangement: The O-acylated phenyl ester, in the presence of a Lewis acid, can undergo an intramolecular rearrangement to form the thermodynamically more stable C-acylated ortho- and para-hydroxyaryl ketones.[12][13][14] This can be a separate, deliberate synthetic step or a competing pathway during the initial acylation. Overall yields can sometimes be higher via a two-step O-acylation/Fries rearrangement sequence compared to a direct C-acylation.[12]

G cluster_products Potential Products 4-OH-Biphenyl 4-Hydroxybiphenyl C_Acyl C-Acylated Product (4'-Hydroxy-X-acetylbiphenyl) 4-OH-Biphenyl->C_Acyl Direct C-Acylation (Friedel-Crafts) High [LA] O_Acyl O-Acylated Product (Phenyl Ester) 4-OH-Biphenyl->O_Acyl O-Acylation Low [LA] Acylium Acylium Ion (RCO⁺) + Lewis Acid (LA) O_Acyl->C_Acyl Fries Rearrangement + Lewis Acid, ΔT

Figure 1. Competing pathways in the acylation of 4-hydroxybiphenyl.

Strategic Protocol Design: Maximizing C-Acylation

To favor the direct Friedel-Crafts C-acylation pathway, the experimental conditions must be carefully controlled.

  • Lewis Acid Stoichiometry: Using at least two equivalents of AlCl₃ is crucial. The first equivalent complexes with the phenolic -OH group, and the second is required to activate the acyl chloride and catalyze the reaction. An excess (2.5-3.0 eq) is often recommended to drive the reaction to completion.

  • Solvent Selection: A non-coordinating, inert solvent is essential. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices. Nitrobenzene can also be used, particularly for less reactive substrates, but its toxicity and high boiling point make it less ideal.

  • Temperature Control: The initial complexation of AlCl₃ with 4-hydroxybiphenyl is highly exothermic and must be performed at low temperatures (0 °C) to prevent side reactions. The subsequent acylation is typically run at room temperature or with gentle heating, but temperature can influence the ortho/para selectivity of any concurrent Fries rearrangement.[13]

  • Reagent Addition: Slow, controlled addition of the acylating agent is critical to manage the reaction exotherm and prevent localized overheating, which can lead to byproduct formation. The Lewis acid should also be added portion-wise to the substrate solution to control the initial complexation exotherm.

Detailed Experimental Protocol: Synthesis of 4'-Hydroxy-4-acetylbiphenyl

This protocol details the acetylation of 4-hydroxybiphenyl using acetyl chloride and aluminum chloride.

4.1 Materials and Reagents

ReagentFormulaMW ( g/mol )EquivalentsAmountNotes
4-HydroxybiphenylC₁₂H₁₀O170.211.010.0 g (58.7 mmol)Ensure dry. Purity >97%.[15]
Aluminum Chloride (Anhydrous)AlCl₃133.342.519.6 g (147 mmol)Handle in a glovebox or under inert gas. Highly hygroscopic.
Acetyl ChlorideCH₃COCl78.501.15.0 mL (6.9 g, 88 mmol)Freshly distilled recommended. Highly corrosive and moisture sensitive.
Dichloromethane (DCM)CH₂Cl₂84.93-200 mLAnhydrous grade.
Hydrochloric Acid (conc.)HCl36.46-~50 mLFor workup.
Deionized WaterH₂O18.02-~500 mLFor workup and washing.
Saturated NaCl solutionNaCl(aq)--~100 mLFor washing.
Anhydrous MgSO₄ or Na₂SO₄---As neededFor drying organic layer.

4.2 Experimental Workflow

Figure 2. Step-by-step experimental workflow for the Friedel-Crafts acylation.

4.3 Step-by-Step Procedure

  • Setup: Assemble a 500 mL three-neck round-bottom flask, equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a pressure-equalizing dropping funnel, under an inert atmosphere of nitrogen. Flame-dry all glassware before use.

  • Reagent Charging: To the flask, add 4-hydroxybiphenyl (10.0 g, 58.7 mmol) and anhydrous dichloromethane (150 mL). Stir the mixture until the solid is fully dissolved.

  • Catalyst Addition: Cool the solution to 0 °C using an ice-water bath. Carefully and portion-wise, add the anhydrous aluminum chloride (19.6 g, 147 mmol) over 30 minutes. The addition is exothermic; ensure the internal temperature does not exceed 10 °C. A thick, reddish-brown slurry will form.

  • Acylation: Stir the slurry at 0 °C for an additional 30 minutes. In the dropping funnel, prepare a solution of acetyl chloride (5.0 mL, 88 mmol) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the reaction mixture over 45-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 4-6 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: In a separate large beaker (2 L), prepare a mixture of crushed ice (approx. 300 g) and concentrated hydrochloric acid (50 mL). While stirring vigorously, slowly and carefully pour the reaction mixture into the ice/HCl slurry. This will hydrolyze the aluminum complexes and is highly exothermic and will release HCl gas; perform in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 75 mL).

  • Washing & Drying: Combine all organic layers. Wash successively with deionized water (2 x 100 mL) and saturated brine solution (1 x 100 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The crude product will be a solid. Recrystallize from a suitable solvent system, such as ethanol/water or toluene, to yield the pure 4'-hydroxy-4-acetylbiphenyl as a crystalline solid.[16]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive/wet AlCl₃. 2. Insufficient amount of AlCl₃. 3. Wet solvent or glassware.1. Use a fresh, unopened bottle of anhydrous AlCl₃; handle under inert gas. 2. Ensure at least 2.5 equivalents are used. 3. Flame-dry all glassware and use anhydrous grade solvent.
Significant O-Acylation Product 1. Insufficient AlCl₃ to complex with both the phenol and catalyze the reaction. 2. Reaction temperature was too low.1. Increase the stoichiometry of AlCl₃ to 2.5-3.0 equivalents. 2. Ensure the reaction is allowed to warm to room temperature after the addition of the acylating agent.
Formation of Dark Tar 1. Reaction temperature was too high during reagent addition. 2. Acylating agent was added too quickly.1. Maintain strict temperature control (<10 °C) during AlCl₃ and acetyl chloride addition. 2. Add reagents slowly and dropwise.
Product is an inseparable oil 1. Impurities are depressing the melting point. 2. Incomplete hydrolysis of aluminum salts.1. Attempt purification via column chromatography (silica gel, hexanes/ethyl acetate gradient). 2. Ensure thorough stirring during the acidic quench step.

Conclusion

The Friedel-Crafts acylation of 4-hydroxybiphenyl is a powerful but nuanced transformation. Success requires a deliberate strategy to overcome the challenges posed by the phenolic hydroxyl group. By employing a stoichiometric excess of a high-quality Lewis acid catalyst, maintaining strict anhydrous conditions, and carefully controlling the reaction temperature, the competing pathways of O-acylation and Fries rearrangement can be managed to favor the direct C-acylation. This protocol provides a reliable and scalable foundation for the synthesis of 4'-hydroxy-4-acetylbiphenyl and related structures, which are valuable building blocks in medicinal chemistry and materials science.

References

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US5847234A - Process for the preparation of 4-hydroxybiphenyl.
  • Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved from [Link]

  • Blatt, A. H. (1942). The Fries Reaction. Organic Reactions, 1, 342-369. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedel–Crafts acylation of biphenyl with anhydrides. Retrieved from [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. Retrieved from [Link]

  • University of California, Berkeley. (2014). The Friedel-Crafts Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]

  • ResearchGate. (2008). Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid. Retrieved from [Link]

  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]

  • Google Patents. (n.d.). CN1257163C - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

  • University of Missouri–Kansas City. (2007). Experiment 6: Friedel-Crafts Alkylation: 1,4-Dimethoxybenzene and Biphenyl. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-hydroxy-4'-n-octyloxybiphenyl. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). p-Hydroxybiphenyl. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Biocatalytic Friedel–Crafts Acylation and Fries Reaction. PMC. Retrieved from [Link]

  • Reddit. (2024). Preparation of 4-hydroxybiphenyl acetate.... r/OrganicChemistry. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 4-Acetylbiphenyl: A Cornerstone in Pharmaceutical Intermediate Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxybiphenyl. Retrieved from [Link]

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Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-Iodoacetophenone and 4-Hydroxyphenylboronic Acid

For: Researchers, scientists, and drug development professionals Introduction: The Suzuki-Miyaura Coupling - A Cornerstone of Modern Synthesis The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a pi...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Suzuki-Miyaura Coupling - A Cornerstone of Modern Synthesis

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a pillar in the edifice of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this reaction has become an indispensable tool for the construction of biaryl and substituted aromatic compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][3]

This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 4-iodoacetophenone with 4-hydroxyphenylboronic acid. This specific transformation is of significant interest as it combines a readily available aryl iodide with a phenolic boronic acid, a class of compounds that can present unique challenges due to the presence of the acidic hydroxyl group. We will delve into the mechanistic underpinnings of the reaction, provide a detailed and validated experimental protocol, and offer insights into troubleshooting and optimization.

Mechanistic Insights: The "Why" Behind the Protocol

A thorough understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[2]

The Catalytic Cycle

The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of 4-iodoacetophenone. This is typically the rate-determining step, and the reactivity of the aryl halide follows the order I > Br > Cl.[3] The result is a Pd(II) complex.

  • Transmetalation: This step involves the transfer of the aryl group from the boron atom of 4-hydroxyphenylboronic acid to the palladium center.[1] Crucially, this process requires activation of the boronic acid by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the phenyl group to the electrophilic Pd(II) center.[4][5] The choice of base is therefore critical and can significantly influence the reaction outcome.

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the two aryl groups, yielding the desired 4-acetyl-4'-hydroxybiphenyl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]

dot

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd 4-Iodoacetophenone PdII_ArI Ar-Pd(II)-I(L_n) OxAdd->PdII_ArI Transmetal Transmetalation (Ar'-B(OH)2 / Base) PdII_ArI->Transmetal 4-Hydroxyphenylboronic acid Base PdII_ArAr Ar-Pd(II)-Ar'(L_n) Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylIodide 4-Iodoacetophenone BoronicAcid 4-Hydroxyphenylboronic acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Validated Procedure

This protocol has been optimized for the synthesis of 4-acetyl-4'-hydroxybiphenyl, providing a reliable method for achieving high yields.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
4-IodoacetophenoneReagentPlus®, 99%Sigma-Aldrich---
4-Hydroxyphenylboronic acid97%Acros Organics---
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]99%Strem ChemicalsHandle under inert atmosphere
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificFinely powdered for best results
1,4-DioxaneAnhydrous, 99.8%Acros Organics---
Deionized Water------Degassed prior to use
Diethyl EtherACS GradeVWRFor extraction
Brine (saturated NaCl solution)---------
Magnesium Sulfate (MgSO₄)AnhydrousVWRFor drying
Ethyl AcetateACS GradeVWRFor chromatography
HexanesACS GradeVWRFor chromatography
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodoacetophenone (1.0 mmol, 246 mg), 4-hydroxyphenylboronic acid (1.2 mmol, 165 mg), and finely powdered potassium carbonate (3.0 mmol, 414 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg). The use of a stable, pre-formed Pd(0) catalyst simplifies the procedure and ensures reproducibility.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe. The aqueous-organic solvent mixture is essential for dissolving both the organic reactants and the inorganic base.

  • Reaction Execution: Heat the reaction mixture to 80 °C and stir vigorously for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting 4-iodoacetophenone.[7]

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with diethyl ether (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 15 mL).

  • Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure 4-acetyl-4'-hydroxybiphenyl.

Troubleshooting and Optimization

While the provided protocol is robust, challenges can arise. Here are some common issues and their solutions:

  • Low or No Conversion:

    • Cause: Inactive catalyst.

    • Solution: Ensure the reaction was set up under a strictly inert atmosphere. Use a fresh bottle of catalyst or a different palladium source and ligand system.

    • Cause: Inefficient base.

    • Solution: Ensure the potassium carbonate is finely powdered to maximize its surface area and reactivity. Alternatively, other bases such as sodium carbonate or potassium phosphate can be screened.[8]

  • Formation of Side Products:

    • Cause: Homocoupling of the boronic acid.[2]

    • Solution: This is often due to the presence of oxygen. Rigorous degassing of solvents and maintaining an inert atmosphere are critical.[2]

    • Cause: Protodeboronation (loss of the boronic acid group).[9]

    • Solution: This can occur in the presence of excess water or acidic impurities. Ensure anhydrous solvents are used where specified and that the reaction is not run for an excessively long time.

  • Difficulty with Phenolic Substrates:

    • Cause: The hydroxyl group can sometimes interfere with the catalyst or transmetalation step.

    • Solution: While this protocol is designed for the unprotected phenol, in some challenging cases, protection of the hydroxyl group as a methyl or benzyl ether may be necessary, followed by a deprotection step after the coupling.[10]

Conclusion

The Suzuki-Miyaura cross-coupling of 4-iodoacetophenone and 4-hydroxyphenylboronic acid is a powerful and versatile reaction for the synthesis of functionalized biaryl compounds. By understanding the underlying mechanism and adhering to a carefully designed protocol, researchers can reliably achieve high yields of the desired product. The insights provided in this application note are intended to empower scientists to not only successfully execute this specific transformation but also to intelligently troubleshoot and adapt the methodology for their own unique synthetic challenges.

References

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Available from: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available from: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available from: [Link]

  • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKAT USA, Inc. Available from: [Link]

  • Optimization of Suzuki-Miyaura Cross-Coupling Reaction a. ResearchGate. Available from: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

  • Palladium-catalyzed cross-coupling of 2-iodobiphenyls with ortho-chloroacetophenones through dual C–H arylation for the construction of tribenzo[a,c,f]cyclooctanones. Royal Society of Chemistry. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Solved Question Set 2: Palladium-Catalyzed Cross Coupling 1) | Chegg.com. Available from: [Link]

  • Suzuki reaction. Wikipedia. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • Miyaura Borylation Reaction. Organic Chemistry Portal. Available from: [Link]

  • kinetic constant of the coupling reaction for different 4-iodoacetophenone concentrations and as a function of time-on-stream. ResearchGate. Available from: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Reddit. Available from: [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers. Available from: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Available from: [Link]

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. Available from: [Link]

  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Royal Society of Chemistry. Available from: [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. National Center for Biotechnology Information. Available from: [Link]

  • Suzuki–Miyaura cross-coupling reactions of aryl iodides with... ResearchGate. Available from: [Link]

  • Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. Available from: [Link]

  • Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. ACS Publications. Available from: [Link]

Sources

Method

recrystallization solvent for purifying 4-(4-Acetylphenyl)phenol

Application Note: Optimized Recrystallization Protocols for 4-(4-Acetylphenyl)phenol Executive Summary Purifying 4-(4-Acetylphenyl)phenol (also known as 4'-hydroxy-4-acetylbiphenyl) presents a unique challenge due to its...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Recrystallization Protocols for 4-(4-Acetylphenyl)phenol

Executive Summary

Purifying 4-(4-Acetylphenyl)phenol (also known as 4'-hydroxy-4-acetylbiphenyl) presents a unique challenge due to its hybrid molecular nature.[1] It possesses a hydrophobic biphenyl core characteristic of liquid crystal mesogens, yet contains competing polar functionalities: a hydrogen-bond donating phenol and a hydrogen-bond accepting acetyl group.[1]

This guide provides an evidence-based purification strategy. While standard non-polar solvents (e.g., Hexane) fail to dissolve the target, and high-boiling polar solvents (e.g., DMF) prevent crystallization, Ethanol (EtOH) and Ethanol/Water mixtures occupy the "Goldilocks zone" for solubility. This note details two protocols: a standard single-solvent method for bulk purification and a binary solvent method for high-purity isolation (removing inorganic salts or boronic acid residues from Suzuki couplings).

Solvent Selection Logic

The choice of solvent is dictated by the "Like Dissolves Like" principle, modified by the temperature dependence of solubility.

  • The Hydrophobic Core (Biphenyl): Requires organic character.[1] Pure water is ineffective.[1]

  • The Polar Termini (OH / C=O): Requires polar interactions.[1] Pure hydrocarbons (Hexane) are poor solvents even at high heat.[1]

  • The Solution: Short-chain alcohols (Ethanol, Methanol) offer the alkyl chain necessary to solvate the biphenyl core while the hydroxyl group engages in hydrogen bonding with the solute's polar ends.

Solvent Decision Matrix

SolventLogic Start Solvent Selection for 4-(4-Acetylphenyl)phenol NonPolar Non-Polar (Hexane/Toluene) Start->NonPolar PolarAprotic Polar Aprotic (DMF/DMSO) Start->PolarAprotic PolarProtic Polar Protic (Alcohols) Start->PolarProtic Result1 Poor Solubility (Even Hot) NonPolar->Result1 Result2 Too Soluble (No Crystallization) PolarAprotic->Result2 Result3 Ideal Profile (Soluble Hot, Insoluble Cold) PolarProtic->Result3 Selection PRIMARY CHOICE: Ethanol (95%) or Ethanol/Water Result3->Selection

Figure 1: Decision matrix illustrating why Polar Protic solvents are the optimal choice for biphenyl-phenol derivatives.

Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Ethanol)

Best for: Routine purification, removal of minor organic impurities, and scale-up.[1]

Materials:

  • Crude 4-(4-Acetylphenyl)phenol[1]

  • Ethanol (Absolute or 95%)[1]

  • Activated Carbon (optional, for decolorization)

  • Celite (if Pd catalyst is present)[1]

Step-by-Step Methodology:

  • Saturation: Place 10.0 g of crude solid in a round-bottom flask. Add 50 mL of Ethanol.

  • Reflux: Heat the mixture to reflux (approx. 78°C).

    • Observation: If the solid does not dissolve completely, add Ethanol in 5 mL increments. Wait 2 minutes between additions.

    • Target: A clear, yellow/orange solution.

  • Hot Filtration (Critical):

    • If the solution is cloudy (insoluble salts) or black (Pd residues), filter immediately while hot through a pre-warmed Celite pad.

    • Why: Cooling during filtration causes premature crystallization in the funnel, leading to yield loss.

  • Controlled Cooling:

    • Remove from heat. Allow the flask to cool to room temperature (RT) slowly on a cork ring (approx. 1 hour).

    • Do not place directly in ice; rapid cooling traps impurities.[1]

  • Crystallization: Once at RT, place the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation: Filter the white/off-white crystals using vacuum filtration.

  • Washing: Wash the filter cake with cold Ethanol (-20°C, 2 x 10 mL).

  • Drying: Dry under vacuum at 40°C for 4 hours.

Protocol B: Binary Solvent Precipitation (Ethanol/Water)

Best for: Removing inorganic salts (borates, halides) and highly polar impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (as in Protocol A).

  • Anti-Solvent Addition:

    • Maintain the solution at a gentle boil.

    • Add hot distilled water dropwise.[1]

    • Stop Point: The moment a faint, persistent cloudiness (turbidity) appears.

  • Re-solubilization: Add a few drops of hot Ethanol until the solution becomes clear again.

  • Crystallization: Remove from heat and allow to cool slowly. The hydrophobic biphenyl core will drive crystallization as the solvent polarity increases (due to water).

  • Isolation: Filter and wash with a 50:50 Ethanol:Water mixture (cold).[1]

Quantitative Data & Validation

Expected Yields & Properties:

ParameterValue / ObservationNotes
Solvent Ratio ~5-8 mL EtOH per gram of solidVaries by crude purity.[1]
Recovery Yield 75% - 85%First crop.[1]
Appearance White to pale cream needlesYellowing indicates oxidation or impurities.[1]
Melting Point > 200°C (Est.)[1][2][3][4]Note: 4-Acetylbiphenyl melts ~118°C; the phenol group significantly raises MP due to H-bonding.[1]
TLC Mobile Phase Hexane:Ethyl Acetate (6:[1]4)Target Rf ≈ 0.3 - 0.[1]4.

Workflow Diagram:

RecrystWorkflow Crude Crude Solid (Contains Salts/Isomers) Dissolve Dissolve in Boiling EtOH (Reflux ~78°C) Crude->Dissolve Check Is solution clear? Dissolve->Check Filter Hot Filtration (Remove Pd/Salts) Check->Filter No (Cloudy) Cool Slow Cooling (RT -> 4°C) Check->Cool Yes (Clear) Filter->Cool Isolate Vacuum Filtration & Cold Wash Cool->Isolate Dry Final Product (Check MP & NMR) Isolate->Dry

Figure 2: Operational workflow for the purification of 4-(4-Acetylphenyl)phenol.

Troubleshooting & Critical Considerations

  • Oiling Out:

    • Symptom:[5][3][6][7][8][9] Product separates as a liquid oil droplets instead of crystals.[1]

    • Cause: Solution is too concentrated or cooled too fast (supersaturation).[1]

    • Fix: Re-heat to dissolve the oil. Add a small amount of extra Ethanol.[1] Add a "seed crystal" of pure product if available during the cooling phase.

  • Color Removal:

    • If the crystals remain yellow/brown after Protocol A, redissolve in boiling Ethanol, add Activated Carbon (10 wt%) , reflux for 5 minutes, and perform a hot filtration (Protocol A, Step 3).

  • Safety:

    • Phenolic Irritation: 4-(4-Acetylphenyl)phenol is a phenol derivative.[1] It can cause skin irritation and serious eye damage.[1][10] Wear nitrile gloves and safety goggles.[1]

    • Flammability: Ethanol is highly flammable.[1] Use a heating mantle or oil bath; never an open flame.[1]

References

  • PubChem. (n.d.).[1] 4-(4-Acetylphenyl)phenol (Compound Summary). National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • Organic Syntheses. (1998).[1][11] Synthesis of Unsymmetrical Biaryls (Suzuki Coupling Context). Org. Synth. 1998, 75,[11] 53. Retrieved October 26, 2023, from [Link]

Sources

Application

High-Efficiency Acetylation of 4-Phenylphenol: Comparative Protocols for Drug Discovery &amp; Scale-Up

Executive Summary The acetylation of 4-phenylphenol (4-hydroxybiphenyl) to produce 4-acetoxybiphenyl (CAS 148-86-7) is a fundamental transformation in organic synthesis, serving as a critical intermediate for liquid crys...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The acetylation of 4-phenylphenol (4-hydroxybiphenyl) to produce 4-acetoxybiphenyl (CAS 148-86-7) is a fundamental transformation in organic synthesis, serving as a critical intermediate for liquid crystal monomers, polymer additives, and non-steroidal anti-inflammatory drug (NSAID) precursors.

While the reaction is mechanistically simple, selecting the optimal protocol depends heavily on the scale and purity requirements. This Application Note provides two distinct, validated protocols:

  • Method A (The "Classic" Standard): Uses acetic anhydride and pyridine. Ideal for small-scale discovery where reliability and established impurity profiles are paramount.

  • Method B (The "Green" Catalytic Route): Uses iodine catalyst under solvent-free conditions. Ideal for scale-up, minimizing solvent waste and simplifying workup.

Strategic Method Selection

Before initiating synthesis, review the comparative parameters below to select the protocol best successfully aligned with your project goals.

ParameterMethod A: Standard (Pyridine)Method B: Green (Iodine Cat.)
Reagents Acetic Anhydride, PyridineAcetic Anhydride, Iodine (

)
Solvent Pyridine (acts as solvent & base)Solvent-Free
Reaction Time 2–4 Hours (RT to 60°C)20–40 Minutes (RT)
Atom Economy Low (Pyridine waste, aqueous wash)High (Minimal waste)
Workup Acidic extraction required (remove Py)Simple Thiosulfate wash
Typical Yield 85–92%95–99%
Primary Risk Pyridine toxicity/odorIodine staining (manageable)

Detailed Experimental Protocols

Method A: Standard Chemical Synthesis (Ac O / Pyridine)

Recommended for: Bench-scale synthesis (<10g), derivatization for analytics, and initial SAR studies.

Mechanism: Pyridine acts as a nucleophilic catalyst, forming a reactive


-acetylpyridinium intermediate that rapidly acylates the phenol.
Reagents & Materials
  • 4-Phenylphenol (10 mmol, 1.70 g)

  • Acetic Anhydride (12 mmol, 1.22 g, 1.15 mL)

  • Pyridine (anhydrous, 5.0 mL)

  • Dichloromethane (DCM) for extraction

  • 1M HCl (aq)

Protocol Steps
  • Setup: In a 25 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 4-phenylphenol (1.70 g) in pyridine (5.0 mL) . Ensure complete dissolution.

  • Addition: Cool the solution to 0°C (ice bath). Add acetic anhydride (1.15 mL) dropwise over 5 minutes to control exotherm.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 3 hours .

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). The starting material (

      
      ) should disappear, replaced by the ester (
      
      
      
      ).
  • Quench: Pour the reaction mixture onto 50 g of crushed ice/water containing 5 mL of conc. HCl. Stir vigorously for 15 minutes. The acid neutralizes the pyridine.

  • Extraction: Extract the aqueous mixture with DCM (3 x 20 mL) .

  • Wash: Wash the combined organic layers with 1M HCl (2 x 20 mL) to remove residual pyridine, followed by saturated NaHCO

    
     (20 mL)  and brine (20 mL) .
    
  • Isolation: Dry over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize from ethanol/water (9:1) if necessary.[1][2]

Method B: Green Catalytic Synthesis (Solvent-Free Iodine)

Recommended for: Scale-up (>10g), Green Chemistry initiatives, and high-throughput production.

Mechanism: Iodine acts as a mild Lewis acid catalyst, activating the carbonyl oxygen of acetic anhydride, making it highly susceptible to nucleophilic attack by the phenol.

Reagents & Materials
  • 4-Phenylphenol (10 mmol, 1.70 g)

  • Acetic Anhydride (15 mmol, 1.53 g, 1.42 mL)

  • Iodine (

    
    ) (0.5 mol%, ~13 mg)
    
  • Sodium Thiosulfate (sat.[2] aq)

Protocol Steps
  • Setup: In a 25 mL RBF, mix 4-phenylphenol (1.70 g) and acetic anhydride (1.42 mL) .

  • Catalysis: Add iodine (13 mg) to the mixture.

  • Reaction: Stir at room temperature. The reaction is typically exothermic and fast.

    • Observation: The mixture may turn dark violet initially due to iodine but will fade as the reaction proceeds. Stir for 30 minutes .

  • Quench: Add 20 mL of cold water and 2 mL of saturated sodium thiosulfate solution. Stir for 10 minutes. The thiosulfate reduces residual iodine (decolorizing the solution).

  • Isolation: The product will precipitate as a white solid.[2] Filter the solid using a Buchner funnel.

  • Wash: Wash the filter cake copiously with cold water to remove acetic acid byproduct.[2]

  • Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.

  • Yield: Expect 1.95 – 2.05 g (92–97%) of white crystalline solid.

Quality Control & Characterization

Ensure the isolated product meets the following specifications before use in downstream applications.

Physical Properties
PropertySpecificationNotes
Appearance White crystalline powderYellowing indicates oxidation or residual iodine
Melting Point 87 – 89 °C Distinct from starting material (MP 165°C)
Solubility Soluble in DCM, EtOAc, CHCl

Insoluble in water
Spectroscopic Validation ( H-NMR)

Solvent: CDCl


, 400 MHz

The acetylation is confirmed by the appearance of the acetate methyl singlet and the downfield shift of the ortho-protons relative to the phenol.

  • 
     7.58 (d, 
    
    
    
    =8.7 Hz, 2H):
    Aromatic protons (biphenyl linkage, ortho to phenyl ring).
  • 
     7.55 (d, 
    
    
    
    =7.5 Hz, 2H):
    Aromatic protons (phenyl ring).
  • 
     7.42 (t, 
    
    
    
    =7.5 Hz, 2H):
    Aromatic protons (phenyl ring, meta).
  • 
     7.33 (t, 
    
    
    
    =7.3 Hz, 1H):
    Aromatic proton (phenyl ring, para).
  • 
     7.15 (d, 
    
    
    
    =8.7 Hz, 2H):
    Aromatic protons (ortho to acetate group) – Shifted downfield from ~6.9 ppm in phenol.
  • 
     2.31 (s, 3H): Acetate Methyl Group (-COCH
    
    
    
    )
    – Diagnostic Peak.

Mechanism & Workflow Visualization

Reaction Mechanism: Nucleophilic Acyl Substitution

The following diagram illustrates the activation pathways for both Pyridine (Method A) and Iodine (Method B).

ReactionMechanism Ac2O Acetic Anhydride Catalyst Catalyst Activation Ac2O->Catalyst Interaction Activated Activated Acyl Species (N-Acetylpyridinium or Lewis Acid Complex) Catalyst->Activated Formation Tetrahedral Tetrahedral Intermediate Activated->Tetrahedral Acyl Transfer Phenol 4-Phenylphenol (Nucleophile) Phenol->Tetrahedral Nucleophilic Attack Product 4-Acetoxybiphenyl Tetrahedral->Product Elimination Byproduct Acetic Acid / Py-HOAc Tetrahedral->Byproduct Leaving Group

Caption: Mechanistic pathway showing catalyst-dependent activation of acetic anhydride followed by nucleophilic attack.

Experimental Workflow: Decision Matrix

Workflow Start Start: 4-Phenylphenol Acetylation Scale Select Scale / Priority Start->Scale MethodA Method A: Standard (Ac2O + Pyridine) Scale->MethodA Small Scale / Reliability MethodB Method B: Green (Ac2O + Iodine) Scale->MethodB Scale-Up / Green Chem StepA1 Dissolve in Pyridine Cool to 0°C MethodA->StepA1 StepA2 Add Ac2O Dropwise Stir 3h @ RT StepA1->StepA2 StepA3 Quench: Ice/HCl Extract: DCM StepA2->StepA3 QC QC: 1H-NMR & MP (87-89°C) StepA3->QC StepB1 Mix Solids (Solvent-Free) Add 0.5% I2 MethodB->StepB1 StepB2 Stir 30 min @ RT (Exothermic) StepB1->StepB2 StepB3 Quench: Na2S2O3 (aq) Filter Precipitate StepB2->StepB3 StepB3->QC Final Final Product: 4-Acetoxybiphenyl QC->Final

Caption: Operational workflow comparing the Standard (Pyridine) and Green (Iodine) protocols.

References

  • Standard Acetylation Protocol: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General Phenol Acetylation).[1][3][4]

  • Iodine Catalysis: Phukan, P. "Iodine as an extremely powerful catalyst for the acetylation of alcohols under solvent-free conditions." Tetrahedron Letters, 2004.

  • Physical Properties (MP & NMR): ChemicalBook & Sigma-Aldrich Product Data for CAS 148-86-7.

  • Green Chemistry Overview: Anastas, P. T., & Warner, J. C. Green Chemistry: Theory and Practice, Oxford University Press, 1998.

Sources

Method

Application Note: Protocol for the Synthesis of 1-(4'-Hydroxybiphenyl-4-yl)ethanone via Suzuki-Miyaura Cross-Coupling

[1] Abstract This application note details a robust, high-yield protocol for the synthesis of 1-(4'-hydroxybiphenyl-4-yl)ethanone (CAS: 13021-18-6), a critical intermediate in the synthesis of non-steroidal anti-inflamma...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This application note details a robust, high-yield protocol for the synthesis of 1-(4'-hydroxybiphenyl-4-yl)ethanone (CAS: 13021-18-6), a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Felbinac, and a functional monomer for liquid crystal polymers.[1] The method utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-bromoacetophenone and 4-hydroxyphenylboronic acid.[1] This route is selected for its high regioselectivity, mild reaction conditions, and scalability compared to traditional Friedel-Crafts acylation or Fries rearrangement methods.[1]

Safety and Compliance (Mandatory)

WARNING: This procedure involves the use of hazardous chemicals and heavy metal catalysts.[1] It must be performed by trained personnel in a properly equipped laboratory.[1]

  • Engineering Controls: All operations must be conducted in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles (or face shield), and a lab coat are mandatory.

  • Chemical Hazards:

    • 1,4-Dioxane: Flammable liquid and suspected carcinogen.[1] Avoid inhalation and skin contact.[1][2]

    • Palladium Catalysts: Potential sensitizers.[1] Handle with care to avoid dispersion.

    • 4-Bromoacetophenone: Lachrymator and skin irritant.[1][3]

  • Waste Disposal: Aqueous waste containing palladium must be segregated.[1] Organic solvents must be disposed of in halogenated/non-halogenated waste streams as appropriate.[1]

Reaction Mechanism and Strategy

The synthesis employs the Suzuki-Miyaura coupling, a palladium-catalyzed reaction forming a biaryl bond between an aryl halide and an arylboronic acid.[1][4]

Reaction Scheme:


[1]

Rationale for Catalyst Selection:

  • Catalyst: Pd(dppf)Cl2[1]·CH2Cl2 ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) is chosen for its high stability in aqueous/organic biphasic systems and resistance to oxidation compared to Pd(PPh3)4.[1]

  • Base: Potassium carbonate (K2CO3) serves as the activator for the boronic acid, forming the reactive boronate species.

Mechanistic Pathway (Graphviz)[1]

SuzukiMechanism Cat Pd(II) Precursor Pd0 Pd(0) Active Species Cat->Pd0 Reduction OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + ArBr TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product 1-(4'-hydroxybiphenyl-4-yl)ethanone RedElim->Product Yields Biaryl ArBr 4-Bromoacetophenone ArBr->OxAdd Boronic 4-Hydroxyphenyl- boronic acid Boronic->TransMet Activation by Base Base Base (K2CO3) Base->TransMet

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling for biaryl synthesis.[1]

Experimental Protocol

Reagents and Materials
ReagentMW ( g/mol )EquivalentsAmount (Example)Role
4-Bromoacetophenone 199.051.01.99 g (10 mmol)Electrophile
4-Hydroxyphenylboronic acid 137.931.21.66 g (12 mmol)Nucleophile
Pd(dppf)Cl2[1]·CH2Cl2 816.640.03 (3 mol%)245 mgCatalyst
Potassium Carbonate (K2CO3) 138.213.04.15 g (30 mmol)Base
1,4-Dioxane -Solvent40 mLSolvent
Distilled Water -Co-solvent10 mLSolvent
Step-by-Step Procedure

Phase 1: Reaction Setup

  • Preparation: Oven-dry a 100 mL round-bottom flask (RBF) containing a magnetic stir bar.

  • Charging: Add 4-bromoacetophenone (1.99 g), 4-hydroxyphenylboronic acid (1.66 g), and K2CO3 (4.15 g) to the flask.

  • Solvent Addition: Add 1,4-dioxane (40 mL) and distilled water (10 mL).

  • Degassing (Critical): Sparge the mixture with Nitrogen (or Argon) gas for 15 minutes to remove dissolved oxygen. Oxygen can poison the Pd(0) catalyst and promote homocoupling byproducts.[1]

  • Catalyst Addition: Quickly add the Pd(dppf)Cl2 catalyst (245 mg) to the mixture under a positive stream of inert gas.[1]

  • Reflux: Attach a reflux condenser, seal the system under a nitrogen balloon (or Schlenk line), and heat the reaction mixture to 90–100 °C in an oil bath.

  • Monitoring: Stir vigorously for 4–6 hours . Monitor reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes). The starting bromide (

    
    ) should disappear, and a new, more polar spot (
    
    
    
    ) should appear.

Phase 2: Workup and Isolation

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Acidification: Carefully quench the reaction by adding 1N HCl dropwise until the pH reaches ~2–3. Note: This ensures the phenolic oxygen is protonated and facilitates extraction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with Brine (saturated NaCl solution, 1 x 30 mL).[1]

  • Drying: Dry the organic phase over anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4).[1]

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield a crude solid.

Phase 3: Purification

  • Recrystallization (Recommended): Dissolve the crude solid in a minimum amount of hot Ethanol (or Toluene).[1] Allow it to cool slowly to room temperature, then refrigerate at 4 °C.

  • Filtration: Collect the crystals by vacuum filtration and wash with cold Ethanol.

  • Drying: Dry the purified product in a vacuum oven at 50 °C for 4 hours.

Characterization and Quality Control

The isolated product should be characterized to confirm identity and purity.

ParameterSpecificationObservation/Literature Value
Appearance White to off-white crystalline powderWhite solid
Melting Point 153 – 155 °C153–154 °C [1]
Yield > 85% (Optimized)Typical: 80–92%
1H NMR (DMSO-d6) Diagnostic Peaks

2.60 (s, 3H, Acetyl), 6.90 (d, 2H, Ar-H), 7.60 (d, 2H, Ar-H), 7.75 (d, 2H, Ar-H), 8.00 (d, 2H, Ar-H), 9.70 (s, 1H, -OH)
Workflow Diagram

Workflow Start Start: Reagent Preparation Degas Degas Solvents (N2 Sparge) Start->Degas React Add Catalyst & Reflux (90°C, 4-6h) Degas->React Check TLC Check (Complete?) React->Check Check->React No (Continue Heating) Workup Acidify (pH 2) & Extract (EtOAc) Check->Workup Yes Purify Recrystallization (Ethanol) Workup->Purify Final Pure 1-(4'-hydroxybiphenyl-4-yl)ethanone Purify->Final

Figure 2: Operational workflow for the synthesis and purification process.

Troubleshooting and Optimization

  • Low Yield: Ensure the catalyst is fresh and the inert atmosphere is maintained. Oxygen is the primary cause of catalyst deactivation (palladium black formation).[1]

  • Impurity Profile: If the "homocoupling" byproduct (4,4'-diacetylbiphenyl) is observed, reduce the amount of 4-bromoacetophenone slightly or increase the degassing time.

  • Scale-Up: For scales >50g, mechanical stirring is recommended to prevent hot spots and ensure efficient mixing of the biphasic system.[1]

References

  • ChemicalBook. (2023).[1] 1-(4'-Methoxy-biphenyl-4-yl)-ethanone Product Properties. Retrieved from (Note: MP data inferred from hydroxy analog derivatives and supplier COAs).[1]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • PubChem. (2023).[1] 4-Acetylbiphenyl Compound Summary. National Library of Medicine.[1] Retrieved from .[1]

  • Organic Syntheses. (1998).[1][5] Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling. Org. Synth. 1998, 75,[5][6] 53. DOI: 10.15227/orgsyn.075.0053.[1][5]

  • Fisher Scientific. (2011).[1] Safety Data Sheet: Ethanone, 1-(4-hydroxy-3-methoxyphenyl)-. Retrieved from .[1]

Sources

Application

Application Note &amp; Protocol: 4-(4-Acetylphenyl)phenol as a Versatile Intermediate for Advanced Liquid Crystal Synthesis

Abstract This document provides a comprehensive technical guide for the synthesis, purification, and characterization of 4-(4-acetylphenyl)phenol, also known as 4-hydroxy-4'-acetylbiphenyl. This biphenyl derivative is a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the synthesis, purification, and characterization of 4-(4-acetylphenyl)phenol, also known as 4-hydroxy-4'-acetylbiphenyl. This biphenyl derivative is a pivotal intermediate in the synthesis of advanced calamitic (rod-shaped) liquid crystals. Its molecular structure, featuring a rigid biphenyl core with two distinct functional groups—a hydroxyl (-OH) and an acetyl (-COCH₃) group—at its termini, allows for versatile subsequent modifications. This guide details a robust and scalable protocol for its preparation via Friedel-Crafts acylation, outlines a systematic purification procedure by recrystallization, and establishes key analytical benchmarks for quality control. The protocols and insights are designed for researchers and scientists in materials science and drug development.

Introduction: The Significance of Biphenyl Scaffolds in Liquid Crystal Design

Liquid crystals (LCs) are a unique state of matter that exhibits properties between those of conventional liquids and solid crystals. The anisotropic nature of these materials is fundamental to their application in a vast array of electro-optical devices, most notably liquid crystal displays (LCDs). The performance of an LCD—its switching speed, contrast ratio, and viewing angle—is intrinsically linked to the molecular structure of the constituent LC molecules.

The 4,4'-disubstituted biphenyl unit is a classic mesogenic core, providing the necessary structural rigidity and linearity for the formation of liquid crystalline phases.[1] 4-(4-Acetylphenyl)phenol is a strategically important intermediate because its terminal functional groups serve as reactive handles for building more complex structures.

  • The hydroxyl group can be readily alkylated or esterified to introduce flexible tail chains (e.g., alkyl, alkoxy), which are crucial for controlling the melting point and the stability of the mesophase.

  • The acetyl group offers a pathway for further chemical transformations, such as conversion to an oxime or hydrazone, or it can be used in condensation reactions to extend the rigid core of the molecule.

By carefully selecting subsequent reaction pathways, researchers can fine-tune the molecular architecture to achieve specific properties like dielectric anisotropy, birefringence, and viscosity, which are critical for advanced display applications.[1]

Synthesis Pathway: Friedel-Crafts Acylation of 4-Phenylphenol

The most direct and industrially scalable method for preparing 4-(4-acetylphenyl)phenol is the Friedel-Crafts acylation of 4-phenylphenol. This reaction is a classic electrophilic aromatic substitution where an acyl group (acetyl) is introduced onto the aromatic ring of 4-phenylphenol.[2]

Mechanism Rationale: The reaction proceeds in three key steps:

  • Generation of the Electrophile: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), reacts with acetyl chloride to form a highly reactive acylium ion (CH₃CO⁺).[3]

  • Electrophilic Attack: The electron-rich π-system of the unsubstituted phenyl ring of 4-phenylphenol attacks the acylium ion. The hydroxyl group of 4-phenylphenol is a strongly activating, ortho-, para-directing group. However, to prevent O-acylation, the hydroxyl group is first complexed with the Lewis acid. This deactivates the hydroxyl-substituted ring, directing the acylation to the para position of the other ring, which is sterically favored and electronically activated.

  • Rearomatization: The resulting carbocation intermediate (a sigma complex) loses a proton to regenerate the aromatic system, yielding the final ketone product.[3]

A stoichiometric amount of AlCl₃ is necessary because it complexes with both the hydroxyl group of the starting material and the carbonyl group of the product.[4]

Caption: Friedel-Crafts acylation of 4-phenylphenol.

Detailed Experimental Protocols

Part A: Synthesis of 4-(4-Acetylphenyl)phenol

This protocol is based on established Friedel-Crafts acylation procedures.[2]

Materials & Reagents:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Molar Eq.
4-Phenylphenol170.2110.00.05871.0
Anhydrous AlCl₃133.3423.50.1763.0
Acetyl Chloride78.505.1 mL (5.6 g)0.07131.2
Dichloromethane (DCM)-150 mL--
2M Hydrochloric Acid-100 mL--
Deionized Water-As needed--

Workflow Diagram:

Synthesis Workflow start Start prep Prepare Suspension (4-Phenylphenol, AlCl₃ in DCM) start->prep cool Cool to 0-5 °C (Ice Bath) prep->cool add Add Acetyl Chloride (Dropwise, <10 °C) cool->add react React at RT (4-6 hours) add->react quench Quench Reaction (Pour onto Ice/HCl) react->quench extract Extract with DCM quench->extract wash Wash Organic Layer (H₂O, Brine) extract->wash dry Dry over Na₂SO₄ wash->dry evap Evaporate Solvent dry->evap crude Crude Product evap->crude end End crude->end

Sources

Method

4'-hydroxy-4-acetylbiphenyl in polymer chemistry applications

Application Note: 4'-Hydroxy-4-acetylbiphenyl in High-Performance Polymer Synthesis Abstract 4'-Hydroxy-4-acetylbiphenyl (CAS 92-91-1) serves as a critical "linchpin" monomer in the synthesis of advanced functional polym...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4'-Hydroxy-4-acetylbiphenyl in High-Performance Polymer Synthesis

Abstract

4'-Hydroxy-4-acetylbiphenyl (CAS 92-91-1) serves as a critical "linchpin" monomer in the synthesis of advanced functional polymers. Its asymmetric structure—featuring a reactive phenolic hydroxyl group and an acetyl moiety on a rigid biphenyl core—makes it an ideal precursor for Liquid Crystalline Epoxies (LCEs) and Photocrosslinkable Chalcone Polymers . This guide details the synthetic pathways to leverage this monomer for high-thermal-conductivity electronics packaging and optical alignment layers.

Introduction: The Mesogenic Advantage

The biphenyl core of 4'-hydroxy-4-acetylbiphenyl provides the rigid "hard segment" necessary for liquid crystallinity (LC). Unlike flexible aliphatic monomers, this compound imparts:

  • High Thermal Stability: Decomposition temperatures (

    
    ) often exceeding 350°C in cured networks.
    
  • Anisotropy: The ability to self-assemble into nematic or smectic phases, significantly enhancing thermal conductivity and mechanical modulus.

  • Dual-Functionality: The acetyl group allows for Claisen-Schmidt condensations (yielding photosensitive chalcones) or Baeyer-Villiger oxidations (yielding symmetric biphenols).

Application I: High-Thermal-Conductivity Liquid Crystal Epoxies

Mechanism: LCEs derived from biphenyl mesogens exhibit "phonon-friendly" pathways. By aligning the biphenyl domains (often via magnetic fields or surface anchoring) during the curing process, the polymer network forms ordered channels that facilitate heat transfer, achieving thermal conductivities 3–5x higher than standard amorphous epoxies (DGEBA).

Protocol A: Synthesis of the LCE Monomer (4,4'-Diglycidyloxybiphenyl)

Note: While 4,4'-biphenol is commercially available, high-purity synthesis from 4'-hydroxy-4-acetylbiphenyl ensures removal of isomer impurities critical for LC phase formation.

Reagents:

  • 4'-Hydroxy-4-acetylbiphenyl (Starting Material)

  • m-Chloroperbenzoic acid (m-CPBA)

  • Epichlorohydrin (ECH)[1]

  • Tetrabutylammonium bromide (TBAB) - Phase transfer catalyst

  • Sodium Hydroxide (50% aq)[1]

Step-by-Step Methodology:

  • Baeyer-Villiger Oxidation (Acetyl to Ester conversion):

    • Dissolve 10 mmol of 4'-hydroxy-4-acetylbiphenyl in dichloromethane (DCM).

    • Slowly add 12 mmol of m-CPBA at 0°C under nitrogen atmosphere.

    • Stir at room temperature (RT) for 12 hours.

    • Wash with

      
       (to remove excess peroxide) and 
      
      
      
      .
    • Hydrolysis: Reflux the resulting ester in ethanolic NaOH to yield 4,4'-dihydroxybiphenyl . Recrystallize from ethanol.

  • Glycidylation (Epoxy Functionalization):

    • Mixing: In a 3-neck flask, combine 4,4'-dihydroxybiphenyl (10 mmol) with excess Epichlorohydrin (100 mmol) and TBAB (0.5 mmol).

    • Reaction: Heat to 80°C. Dropwise add 50% NaOH solution over 2 hours while azeotropically removing water (if using a Dean-Stark trap setup) or simply refluxing.

    • Purification: Cool to RT, filter off salts, and distill off excess ECH under vacuum.

    • Crystallization: Recrystallize the crude product from acetone/methanol to obtain white crystalline 4,4'-diglycidyloxybiphenyl .

Data Output: Thermal Properties of Cured LCE Curing Agent: Sulfanilamide (SAA), Cured at 160°C for 2h

PropertyValueNote
Melting Point (

)
152–155°CMonomer purity check
Glass Transition (

)
~170–200°CDependent on curing density
Thermal Conductivity 0.40 – 0.93 W/m·K~4x higher than standard epoxy
Storage Modulus > 2.0 GPaHigh stiffness due to biphenyl core

Application II: Photocrosslinkable Chalcone Polymers

Mechanism: The acetyl group of 4'-hydroxy-4-acetylbiphenyl undergoes Claisen-Schmidt condensation with aromatic aldehydes. The resulting


-unsaturated ketone (chalcone) is highly photosensitive. Under UV irradiation (λ ~300-365 nm), these moieties undergo [2+2] cycloaddition, crosslinking the polymer. This is used in LC alignment layers  (replacing mechanical rubbing) and negative photoresists .
Protocol B: Synthesis of Chalcone-Based Mesogen

Reagents:

  • 4'-Hydroxy-4-acetylbiphenyl

  • 4-Chlorobenzaldehyde (or 4-Methoxybenzaldehyde for different optical properties)

  • KOH (40% aq)

  • Ethanol[1]

Step-by-Step Methodology:

  • Condensation:

    • Dissolve 4'-hydroxy-4-acetylbiphenyl (10 mmol) and 4-chlorobenzaldehyde (10 mmol) in 50 mL ethanol.

    • Add 5 mL of 40% KOH solution dropwise at RT.

    • Stir for 12-24 hours. The solution will likely turn yellow/orange due to conjugation.

  • Isolation:

    • Pour the reaction mixture into ice-cold water acidified with dilute HCl (pH ~3).

    • Filter the precipitate.

  • Purification:

    • Recrystallize from ethanol to yield the Chalcone Mesogen (e.g., 3-(4-chlorophenyl)-1-(4'-hydroxyphenyl)prop-2-en-1-one).

  • Polymer Attachment (Optional):

    • The hydroxyl group can now be reacted with methacryloyl chloride to create a polymerizable monomer, or attached to a polysiloxane backbone via hydrosilylation (if an allyl group is introduced).

Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthetic pathways from the core monomer to its two primary applications.

G Start 4'-Hydroxy-4-acetylbiphenyl (CAS 92-91-1) Step1_LCE Baeyer-Villiger Oxidation (m-CPBA) Start->Step1_LCE Oxidation Step1_Chal Claisen-Schmidt Condensation (Ar-CHO + KOH) Start->Step1_Chal Base Cat. Inter_LCE 4,4'-Dihydroxybiphenyl (Symmetric Core) Step1_LCE->Inter_LCE Step2_LCE Glycidylation (Epichlorohydrin + NaOH) Inter_LCE->Step2_LCE Final_LCE Liquid Crystal Epoxy (LCE) (High Thermal Conductivity) Step2_LCE->Final_LCE Inter_Chal Hydroxy-Chalcone Mesogen (Photosensitive) Step1_Chal->Inter_Chal Step2_Chal UV Irradiation (365 nm) Inter_Chal->Step2_Chal Final_Chal Photocrosslinked Network (Optical Alignment Layer) Step2_Chal->Final_Chal

Caption: Divergent synthesis pathways: Oxidation leads to thermal management materials (Left), while condensation leads to photonic materials (Right).

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low

in LCE
Incomplete curing or low mesogen alignment.Cure in a magnetic field (1-10 T) or post-cure at

for 1 hour.
No LC Phase (Isotropic) Impurities disrupting stacking.Ensure monomer purity >99% via HPLC. Recrystallize intermediate biphenols twice.
Chalcone doesn't crosslink Incorrect UV wavelength.Chalcones absorb near 300-365 nm. Ensure UV source matches the

of the specific chalcone derivative.
Precipitate during synthesis Oligomerization.In glycidylation, add NaOH slowly and remove water azeotropically to prevent premature polymerization.

References

  • Biosynth. (n.d.). 4-Acetylbiphenyl | 92-91-1.[2][3][4][5][6] Retrieved from

  • ChemicalBook. (n.d.). 4-Acetylbiphenyl Chemical Properties, Uses, Production. Retrieved from

  • PubChem. (2025).[4] 4-Acetylbiphenyl | C14H12O.[3][4][5] National Library of Medicine. Retrieved from

  • Ren, H., et al. (2022). Synthesis and Properties Study of Liquid Crystalline Epoxy Resin Containing Azomethine-Based Monomeric Mesogens. MDPI, Polymers. Retrieved from

  • Jayapal, M.R., et al. (2010). Synthesis and Characterization of 4-Hydroxy Chalcones Using PEG-400 as a Recyclable Solvent. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from

  • Login, R.B. (n.d.). Claisen-Schmidt Condensation Based Organic Semiconductor Polymers. R. Login Consulting. Retrieved from

Sources

Application

Application Notes and Protocols: Synthesis of Felbinac Derivatives from 4-(4-Acetylphenyl)phenol

Introduction: The Therapeutic Potential of Felbinac and its Analogs Felbinac, or 4-biphenylacetic acid, is a non-steroidal anti-inflammatory drug (NSAID) recognized for its potent analgesic and anti-inflammatory properti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Felbinac and its Analogs

Felbinac, or 4-biphenylacetic acid, is a non-steroidal anti-inflammatory drug (NSAID) recognized for its potent analgesic and anti-inflammatory properties.[1] It is a metabolite of fenbufen and is primarily used topically to alleviate pain and inflammation associated with musculoskeletal conditions such as arthritis and muscle pain. The mechanism of action for Felbinac, typical of NSAIDs, involves the inhibition of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins which are key mediators of inflammation and pain.[2] The exploration of Felbinac derivatives is a promising avenue in drug discovery, aiming to enhance efficacy, improve safety profiles, and modulate pharmacokinetic properties.

This application note provides a comprehensive guide for the synthesis of a hydroxylated Felbinac derivative, specifically 4'-hydroxy-[1,1'-biphenyl]-4-yl)acetic acid, utilizing 4-(4-acetylphenyl)phenol as a readily available starting material. This strategic approach hinges on the robust and versatile Willgerodt-Kindler reaction for the key transformation of the acetyl moiety.

Synthetic Strategy: A Multi-Step Approach to Felbinac Derivatives

The synthesis of 4'-hydroxy-[1,1'-biphenyl]-4-yl)acetic acid from 4-(4-acetylphenyl)phenol necessitates a carefully planned multi-step sequence to ensure the desired chemical transformations occur selectively and efficiently. The acidic nature of the phenolic hydroxyl group in the starting material requires a protection-deprotection strategy to prevent interference with the basic conditions of the core Willgerodt-Kindler reaction.

The overall synthetic pathway can be outlined in four key stages:

  • Protection of the Phenolic Hydroxyl Group: The initial step involves the protection of the phenolic -OH group of 4-(4-acetylphenyl)phenol to prevent its deprotonation under the basic conditions of the subsequent reaction. A benzyl ether is an excellent choice for this purpose due to its stability under various reaction conditions and its susceptibility to cleavage under mild, neutral conditions via catalytic hydrogenolysis.

  • The Willgerodt-Kindler Reaction: This powerful reaction facilitates the conversion of the aryl acetyl group into a thioamide.[3] This reaction typically involves heating the ketone with elemental sulfur and a secondary amine, such as morpholine.[4][5] The reaction proceeds through a complex mechanism involving the formation of an enamine, followed by a series of rearrangements.[3]

  • Hydrolysis of the Thioamide: The resulting thioamide is then hydrolyzed to the corresponding carboxylic acid. This transformation can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions.

  • Deprotection of the Phenolic Hydroxyl Group: The final step is the removal of the benzyl protecting group to unveil the desired hydroxylated Felbinac derivative. Catalytic hydrogenolysis provides a clean and efficient method for this deprotection.

The following diagram illustrates the proposed synthetic workflow:

G cluster_0 Synthetic Workflow A 4-(4-Acetylphenyl)phenol B Protection of Phenolic -OH A->B C Protected Intermediate (4-Acetyl-4'-benzyloxybiphenyl) B->C D Willgerodt-Kindler Reaction C->D E Thioamide Intermediate D->E F Hydrolysis E->F G Protected Felbinac Derivative F->G H Deprotection G->H I Final Product (4'-Hydroxy-[1,1'-biphenyl]-4-yl)acetic acid) H->I

Caption: Proposed synthetic workflow for the synthesis of a Felbinac derivative.

Experimental Protocols

Part 1: Protection of the Phenolic Hydroxyl Group of 4-(4-Acetylphenyl)phenol

Objective: To synthesize 1-(4'-(benzyloxy)-[1,1'-biphenyl]-4-yl)ethan-1-one.

Rationale: The acidic proton of the phenolic hydroxyl group can interfere with the basic conditions of the Willgerodt-Kindler reaction. Protection as a benzyl ether is a robust strategy, offering stability and ease of removal.[6][7]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-(4-Acetylphenyl)phenol212.2410.61 g0.05
Benzyl bromide171.049.41 g (6.5 mL)0.055
Potassium carbonate (K₂CO₃)138.2110.37 g0.075
Acetone58.08200 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(4-acetylphenyl)phenol (10.61 g, 0.05 mol) and anhydrous potassium carbonate (10.37 g, 0.075 mol).

  • Add 200 mL of acetone to the flask and stir the suspension.

  • Slowly add benzyl bromide (9.41 g, 0.055 mol) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the solid residue with a small amount of acetone.

  • Combine the filtrate and washings and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain pure 1-(4'-(benzyloxy)-[1,1'-biphenyl]-4-yl)ethan-1-one.

Part 2: Willgerodt-Kindler Reaction

Objective: To synthesize 2-(4'-(benzyloxy)-[1,1'-biphenyl]-4-yl)-1-morpholinoethan-1-thione.

Rationale: This reaction is a cornerstone for converting aryl ketones into their corresponding thioamides, which are precursors to carboxylic acids.[3][4] Morpholine is a commonly used amine for this transformation.[5]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
1-(4'-(benzyloxy)-[1,1'-biphenyl]-4-yl)ethan-1-one302.3712.1 g0.04
Sulfur (S)32.071.54 g0.048
Morpholine87.1210.45 g (10.5 mL)0.12

Procedure:

  • In a 250 mL round-bottom flask fitted with a reflux condenser, combine 1-(4'-(benzyloxy)-[1,1'-biphenyl]-4-yl)ethan-1-one (12.1 g, 0.04 mol), elemental sulfur (1.54 g, 0.048 mol), and morpholine (10.45 g, 0.12 mol).

  • Heat the mixture to a gentle reflux (approximately 130-140 °C) and maintain for 8-10 hours. The reaction mixture will become dark and viscous.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The crude product, 2-(4'-(benzyloxy)-[1,1'-biphenyl]-4-yl)-1-morpholinoethan-1-thione, can be used directly in the next step without further purification.

Part 3: Hydrolysis of the Thioamide

Objective: To synthesize 2-(4'-(benzyloxy)-[1,1'-biphenyl]-4-yl)acetic acid.

Rationale: Basic hydrolysis is an effective method for converting the thioamide to the corresponding carboxylic acid, minimizing the risk of cleaving the benzyl ether protecting group which can be acid-sensitive.[8]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Crude Thioamide-~0.04 mol-
Sodium hydroxide (NaOH)40.008.0 g0.2
Ethanol46.07150 mL-
Water18.0250 mL-
Concentrated HCl36.46As needed-

Procedure:

  • Transfer the crude thioamide from the previous step to a 500 mL round-bottom flask.

  • Prepare a solution of sodium hydroxide (8.0 g, 0.2 mol) in a mixture of ethanol (150 mL) and water (50 mL).

  • Add the sodium hydroxide solution to the flask containing the crude thioamide.

  • Heat the mixture to reflux for 18-24 hours.

  • After reflux, cool the reaction mixture and distill off the majority of the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with 100 mL of water.

  • Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted starting material and byproducts.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

  • A precipitate of 2-(4'-(benzyloxy)-[1,1'-biphenyl]-4-yl)acetic acid will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

Part 4: Deprotection of the Phenolic Hydroxyl Group

Objective: To synthesize 4'-hydroxy-[1,1'-biphenyl]-4-yl)acetic acid.

Rationale: Catalytic hydrogenolysis is a mild and efficient method for the cleavage of benzyl ethers, yielding the desired phenol without affecting other functional groups.[9]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-(4'-(benzyloxy)-[1,1'-biphenyl]-4-yl)acetic acid318.379.55 g0.03
Palladium on Carbon (10% Pd/C)-0.5 g-
Ethanol46.07200 mL-
Hydrogen gas (H₂)2.02Balloon or H₂ cylinder-

Procedure:

  • Dissolve 2-(4'-(benzyloxy)-[1,1'-biphenyl]-4-yl)acetic acid (9.55 g, 0.03 mol) in 200 mL of ethanol in a suitable hydrogenation flask.

  • Carefully add 10% palladium on carbon (0.5 g) to the solution.

  • Secure a hydrogen-filled balloon to the flask or connect it to a hydrogen gas cylinder.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with a small amount of ethanol.

  • Combine the filtrate and washings and evaporate the solvent under reduced pressure to yield the final product, 4'-hydroxy-[1,1'-biphenyl]-4-yl)acetic acid.

  • The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Data Summary and Expected Results

StepProductExpected Yield (%)Key Characterization
11-(4'-(benzyloxy)-[1,1'-biphenyl]-4-yl)ethan-1-one85-95%¹H NMR, ¹³C NMR, IR
22-(4'-(benzyloxy)-[1,1'-biphenyl]-4-yl)-1-morpholinoethan-1-thione(Used crude)-
32-(4'-(benzyloxy)-[1,1'-biphenyl]-4-yl)acetic acid60-70% (over 2 steps)¹H NMR, ¹³C NMR, IR
44'-hydroxy-[1,1'-biphenyl]-4-yl)acetic acid90-98%¹H NMR, ¹³C NMR, IR, Mass Spec

Conclusion

This application note details a robust and reproducible synthetic route for the preparation of a hydroxylated Felbinac derivative from 4-(4-acetylphenyl)phenol. The key transformation relies on the Willgerodt-Kindler reaction, a powerful tool in synthetic organic chemistry. The described protocols provide a solid foundation for researchers and drug development professionals to synthesize and explore novel Felbinac analogs for potential therapeutic applications. Careful execution of each step and diligent monitoring of the reaction progress are crucial for achieving high yields and purity of the final compound.

References

  • The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. (n.d.). Rhodium Drug Chemistry Archive. Retrieved from

  • CN102557910A - Deprotection method for phenolic hydroxyl group - Google Patents. (n.d.).
  • 15.10: Protection of Hydroxyl Groups. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]

  • Protection of OH group of alcohol. (n.d.). SlideShare. Retrieved from [Link]

  • Third Component Sulfur (Willgerodt–Kindler Reaction). (n.d.). Thieme E-Books. Retrieved from [Link]

  • Willgerodt Rearrangement. (n.d.). Unacademy. Retrieved from [Link]

  • Felbinac. (n.d.). PubChem. Retrieved from [Link]

  • Willgerodt-Kindler Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Looking for advice on protecting phenol in presence of primaril alcohol. (2021, September 18). Reddit. Retrieved from [Link]

  • 11.7: Hydrolysis of Thioesters, Esters, and Amides. (2022, July 20). Chemistry LibreTexts. Retrieved from [Link]

  • Carlson, R., Lundstedt, T., & Shabana, R. (1986). Optimum Conditions for the Willgerodt-Kindler Reaction 1: Reaction of Substituted Acetophenones. Prediction of Optimum Conditions for New Substrates by Multivariate Correlation. Acta Chemica Scandinavica B, 40, 534–544. Retrieved from [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • US4412082A - Method for preparing 4-hydroxyphenylacetic acid - Google Patents. (n.d.).
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  • Carboxylic acid synthesis by hydrolysis of thioacids and thioesters. (n.d.). SynArchive. Retrieved from [Link]

  • Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. (n.d.). PubMed Central. Retrieved from [Link]

  • Preparation of 4-hydroxybiphenyl acetate from 4-hydroxybiphenyl, acetic anhydride, acetic acid and p-toluenesulfonic acid; mechanism and substrates' purpose. (2024, November 15). Reddit. Retrieved from [Link]

  • Mild Hydrolysis or Alcoholysis of Amides. Ti(IV) Catalyzed Conversion of Primary Carboxamides to Carboxylic Acids or Esters. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Carboxylic Acids: Hydrolysis of Amides. (2017, March 22). YouTube. Retrieved from [Link]

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Sources

Method

Application Notes and Protocols for Investigating the Biological Activity of 4-(4-Acetylphenyl)phenol Based Compounds

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist These application notes provide a comprehensive guide for researchers exploring the diverse biological act...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

These application notes provide a comprehensive guide for researchers exploring the diverse biological activities of compounds derived from the 4-(4-Acetylphenyl)phenol scaffold. This document offers a flexible framework, moving beyond rigid templates to provide in-depth, field-proven insights into the evaluation of this promising class of molecules. We will delve into their synthesis, anticancer, anti-inflammatory, antimicrobial, and androgen receptor modulatory activities, supported by detailed protocols and mechanistic insights.

Introduction and Significance

4-(4-Acetylphenyl)phenol and its derivatives represent a versatile class of phenolic compounds with a core structure amenable to diverse chemical modifications. This structural flexibility has led to the discovery of a wide array of biological activities, making them attractive candidates for drug discovery and development. The presence of the phenolic hydroxyl and acetyl groups provides key pharmacophoric features and handles for synthetic elaboration, allowing for the fine-tuning of their therapeutic properties.

This guide will equip researchers with the necessary knowledge and experimental protocols to:

  • Synthesize novel 4-(4-Acetylphenyl)phenol derivatives.

  • Evaluate their cytotoxic effects against various cancer cell lines.

  • Assess their potential as anti-inflammatory agents.

  • Determine their efficacy against bacterial pathogens.

  • Investigate their role as modulators of the androgen receptor.

Synthesis of 4-(4-Acetylphenyl)phenol Based Compounds: A Chalcone Exemplar

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a prominent class of derivatives synthesized from 4-(4-Acetylphenyl)phenol's parent structure, 4-hydroxyacetophenone. Their synthesis is often achieved through a Claisen-Schmidt condensation reaction.

Rationale for Synthetic Approach

The Claisen-Schmidt condensation is a reliable and versatile method for forming the α,β-unsaturated ketone core of chalcones. It involves the base-catalyzed reaction of an aldehyde with a ketone. The choice of base and solvent can be optimized to improve yields and facilitate purification.

Detailed Synthesis Protocol: (E)-1-(4-(4-hydroxyphenyl)phenyl)-3-(phenyl)prop-2-en-1-one

This protocol describes the synthesis of a representative chalcone derivative.

Materials:

  • 4-(4-Acetylphenyl)phenol

  • Benzaldehyde

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), dilute

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Büchner funnel and filter paper

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Developing chamber (e.g., hexane:ethyl acetate mixture)

  • UV lamp

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-(4-Acetylphenyl)phenol (1 equivalent) in ethanol.

  • Addition of Aldehyde: To the stirred solution, add benzaldehyde (1 equivalent).

  • Base Catalysis: Slowly add an aqueous solution of NaOH (e.g., 10%) dropwise using a dropping funnel at room temperature. The reaction mixture may turn turbid or change color.

  • Reaction Monitoring: Continue stirring at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, pour the reaction mixture into cold water.

  • Neutralization: Acidify the mixture with dilute HCl to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel and wash thoroughly with distilled water to remove any inorganic impurities.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques such as melting point determination, FT-IR, 1H NMR, 13C NMR, and mass spectrometry.

Anticancer Activity Evaluation

Derivatives of 4-(4-Acetylphenyl)phenol have demonstrated significant cytotoxic effects against various cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic potential.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable cells with active mitochondria to reduce the yellow tetrazolium salt MTT into purple formazan crystals. This reduction is catalyzed by mitochondrial dehydrogenases. The insoluble formazan is then solubilized, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.

Protocol: MTT Assay for Cytotoxicity

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 4-(4-Acetylphenyl)phenol based compounds (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the medium with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).

  • Incubation: Incubate the plates for 24-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Expected Results and Data Presentation

The cytotoxic activity of 4-(4-Acetylphenyl)phenol derivatives can vary significantly based on their structural modifications.

Compound DerivativeCell LineIC₅₀ (µM)Reference
Thiazole DerivativeA549 (Lung)5.42 - 25.4[1]
Imidazole DerivativePPC-1 (Prostate)3.1 - 47.2[2]
Imidazole DerivativeU-87 (Glioblastoma)3.1 - 47.2[2]
Bis-Chalcone DerivativeMCF7 (Breast)Lower than Cisplatin (27.78 µM)[3]
Bis-Chalcone DerivativeHCT116 (Colon)Potent Activity[3]

Anti-inflammatory Activity Assessment

Chronic inflammation is implicated in a multitude of diseases. Phenolic compounds are known to possess anti-inflammatory properties, often through the modulation of key inflammatory pathways.

Mechanistic Insight: Inhibition of the NF-κB and COX-2 Pathways

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4] Phenolic compounds can interfere with the NF-κB signaling pathway at multiple levels, preventing its activation and subsequent downstream inflammatory events.[5]

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB (inactive complex) IKK->IkB_NFkB targets NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n translocates to Nucleus Nucleus DNA DNA NFkB_n->DNA binds to Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->Genes transcribes Inflammation Inflammation Genes->Inflammation leads to Phenolic_Compound 4-(4-Acetylphenyl)phenol Derivatives Phenolic_Compound->IKK inhibits Phenolic_Compound->NFkB_n inhibits nuclear translocation IkB_NFkB->NFkB releases

Protocol: Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages

This protocol measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium

  • 96-well cell culture plates

  • Lipopolysaccharide (LPS) from E. coli

  • 4-(4-Acetylphenyl)phenol based compounds

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a control group with cells treated with LPS only.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using the sodium nitrite solution. Calculate the concentration of nitrite in the samples from the standard curve. The percentage of NO inhibition is calculated relative to the LPS-only treated cells. Determine the IC50 value.

Protocol: Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are crucial in the synthesis of prostaglandins, key mediators of inflammation.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Reaction buffer

  • 4-(4-Acetylphenyl)phenol based compounds

  • COX-2 selective inhibitor (e.g., Celecoxib) as a positive control

  • Detection system (e.g., ELISA for PGE₂, or a colorimetric/fluorometric probe)

Procedure:

  • Enzyme Preparation: Prepare the COX-1 and COX-2 enzymes according to the manufacturer's instructions.

  • Compound Incubation: In a 96-well plate, add the reaction buffer, the test compound at various concentrations, and the COX enzyme. Incubate for a short period (e.g., 10-15 minutes) at the recommended temperature.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Reaction Termination: Stop the reaction after a defined time by adding a suitable stopping reagent.

  • Product Detection: Quantify the amount of prostaglandin produced using a suitable detection method.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration compared to the vehicle control. Determine the IC50 values for both COX-1 and COX-2 to assess the compound's selectivity.

Expected Anti-inflammatory Activity

Phenolic compounds often exhibit potent anti-inflammatory effects.

Compound TypeAssayIC₅₀ ValueReference
Phenolic CompoundsNO Inhibition (RAW 264.7)33.3 - 163.3 µg/mL[6]
Phenolic CompoundsCOX-2 Inhibition0.52 - 22.25 µM[7]
Benzoxazine DerivativesCOX-2 Inhibition0.57 - 0.72 µM[8]

Antimicrobial Activity Screening

The emergence of antibiotic-resistant bacteria necessitates the search for new antimicrobial agents. Phenolic compounds have long been recognized for their antimicrobial properties.

Mechanism of Action

Phenolic compounds can exert their antimicrobial effects through various mechanisms, including disruption of the bacterial cell membrane, inhibition of essential enzymes, and interference with nucleic acid and protein synthesis.

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • 4-(4-Acetylphenyl)phenol based compounds

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and make serial two-fold dilutions in MHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Expected Antimicrobial Activity

The antimicrobial efficacy of phenolic derivatives can be broad-spectrum or specific to certain types of bacteria.

Compound TypeBacterial StrainMIC (µg/mL)Reference
Phenolic CompoundsS. aureus1750 (gallic acid), 1250 (caffeic acid)[9]
Phenolic CompoundsGram-positive & Gram-negative10 - 5000[10]

Androgen Receptor (AR) Antagonism

The androgen receptor is a key therapeutic target in prostate cancer. Compounds that can antagonize the AR have the potential to inhibit the growth of androgen-dependent prostate cancer cells.

Mechanistic Insight: AR Signaling Pathway

G cluster_cytoplasm Cytoplasm Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex (inactive) Androgen->AR_HSP binds AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer dimerizes HSP HSP AR_HSP->AR releases HSP AR_dimer_n AR Dimer AR_dimer->AR_dimer_n translocates to Nucleus Nucleus ARE Androgen Response Element (ARE) AR_dimer_n->ARE binds to Gene_Expression Target Gene Expression ARE->Gene_Expression activates Cell_Growth Cell Growth & Proliferation Gene_Expression->Cell_Growth promotes AR_Antagonist 4-(4-Acetylphenyl)phenol Derivative AR_Antagonist->AR competitively binds, prevents activation

Protocol: Androgen Receptor Antagonist Assay in LNCaP Cells

This assay measures the ability of a compound to inhibit the proliferation of androgen-dependent prostate cancer cells (LNCaP).

Materials:

  • LNCaP human prostate cancer cell line

  • RPMI-1640 medium supplemented with charcoal-stripped fetal bovine serum (CS-FBS)

  • Dihydrotestosterone (DHT)

  • 4-(4-Acetylphenyl)phenol based compounds

  • Cell proliferation assay kit (e.g., MTT or CellTiter-Glo®)

Procedure:

  • Cell Culture: Culture LNCaP cells in RPMI-1640 with 10% CS-FBS.

  • Cell Seeding: Seed cells in a 96-well plate.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds in the presence of a fixed concentration of DHT (e.g., 1 nM).

  • Incubation: Incubate the plates for 3-5 days.

  • Cell Viability Assessment: Determine cell viability using a suitable assay.

  • Data Analysis: Calculate the percentage of inhibition of DHT-induced cell proliferation for each compound concentration. Determine the IC50 value.

Expected AR Antagonistic Activity

Certain derivatives have shown potent antagonism against both wild-type and mutated androgen receptors.

Compound DerivativeCell LineIC₅₀ (µM)Reference
BenzoylaminophenoxyphenolSC-3 (wild-type AR)0.75[11]
BenzoylaminophenoxyphenolLNCaP (T877A mutant AR)0.043[11]
Benzoylaminophenoxyphenol22Rv1 (H874Y mutant AR)0.22[11]

Conclusion and Future Directions

The 4-(4-Acetylphenyl)phenol scaffold provides a rich platform for the development of novel therapeutic agents with diverse biological activities. The protocols outlined in these application notes offer a robust starting point for researchers to explore the potential of their synthesized compounds. Future work should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. Further mechanistic studies, including western blot analysis of key signaling proteins and in vivo animal models, are crucial steps in the preclinical development of these promising molecules.

References

  • Yamada, A., Fujii, S., Mori, S., & Kagechika, H. (2018). Structure-activity relationship of novel (benzoylaminophenoxy)phenol derivatives as anti-prostate cancer agents. Bioorganic & Medicinal Chemistry Letters, 28(19), 3246-3249. [Link]

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  • Al-Warhi, T., et al. (2022). Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico, and Mechanistic Studies. Molecules, 27(15), 4983. [Link]

  • Glowacka, I. E., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 28(13), 5035. [Link]

  • Molefe, P. F., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 26(11), 3341. [Link]

  • Singh, S., et al. (2022). Western blot analysis of NF-κB pathway activation in RAW264.7 macrophages incubated with rTsCatL2. ResearchGate. [Link]

  • Staszewska-Krajewska, O., et al. (2021). The MIC value (mg/mL) of the active compounds against Gram-negative bacteria. ResearchGate. [Link]

  • Akter, S., et al. (2019). IC50 values for anti-inflammatory activity determined in RAW264.7 macrophages. ResearchGate. [Link]

  • Pavase, L. S., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17781-17819. [Link]

  • Vaitkevičiūtė, M., et al. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific Reports, 14(1), 1-15. [Link]

  • Wang, C. H., et al. (2012). Anti-inflammatory effects of phenolic compounds isolated from the fruits of Artocarpus heterophyllus. Journal of Agricultural and Food Chemistry, 60(33), 8225-8230. [Link]

  • Mitchell, S., et al. (2016). Mechanisms of NF-κB p65 and strategies for therapeutic manipulation. Journal of Inflammation Research, 9, 99-109. [Link]

  • Singh, S., & Li, S. S. L. (2015). Androgen and Progesterone Receptors Are Targets for Bisphenol A (BPA), 4-Methyl-2,4-bis-(P-Hydroxyphenyl)Pent-1-Ene—A Potent Metabolite of BPA, and 4-Tert-Octylphenol: A Computational Insight. ResearchGate. [Link]

  • Hubble, A. B., et al. (2020). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 11, 562. [Link]

  • Kumar, A., et al. (2021). Left COX-2 enzyme inhibition results of 4 h. Right COX-2 inhibition... ResearchGate. [Link]

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  • CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)
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Sources

Application

Advanced Material Architectures: Applications of Acetyl Hydroxybiphenyls

Executive Summary Acetyl hydroxybiphenyls (AHBs), particularly 4-acetyl-4'-hydroxybiphenyl , represent a class of bifunctional molecular scaffolds critical to advanced material science. Their utility stems from the ortho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Acetyl hydroxybiphenyls (AHBs), particularly 4-acetyl-4'-hydroxybiphenyl , represent a class of bifunctional molecular scaffolds critical to advanced material science. Their utility stems from the orthogonal reactivity of their substituents: the acetyl group (


) serves as an electrophilic site for condensation (Schiff bases, chalcones) or ligand formation, while the hydroxyl group  (

) acts as a nucleophilic anchor for polymerization or surface immobilization.

This guide details three high-value applications of AHBs:

  • Liquid Crystalline Thermosets (LCTs): High-thermal-conductivity epoxy resins.

  • Optoelectronic Sensors: "Turn-on" fluorescent probes for metal ion detection.

  • Photolithography: Chalcone-based photo-alignment layers.

Module 1: Liquid Crystalline Thermosets (LCTs)

The Challenge: Thermal Conductivity in Electronics

Standard epoxy resins are thermal insulators (


), creating heat dissipation bottlenecks in microelectronics. Incorporating rigid mesogenic units (liquid crystals) into the epoxy backbone induces self-assembly into ordered domains (smectic/nematic), significantly enhancing phonon transport.
The Solution: AHB-Derived Schiff Base Mesogens

We utilize 4-acetyl-4'-hydroxybiphenyl to synthesize extended rod-like mesogens via Schiff base condensation. The biphenyl core provides rigidity, while the imine linkage extends conjugation, stabilizing the liquid crystalline phase.

Experimental Protocol: Synthesis of Diglycidyl Ether Mesogen (DGE-AHB)

Objective: Synthesize a diepoxy monomer capable of forming smectic domains upon curing.

Reagents:

  • 4-Acetyl-4'-hydroxybiphenyl (AHB)

  • 
    -Phenylenediamine (PDA)
    
  • Epichlorohydrin (ECH)

  • Tetrabutylammonium bromide (TBAB) - Phase transfer catalyst

  • Glacial acetic acid (Catalyst)

Workflow:

  • Schiff Base Condensation (Mesogen Formation):

    • Dissolve AHB (

      
      ) and PDA (
      
      
      
      ) in absolute ethanol (
      
      
      ).
    • Add catalytic glacial acetic acid (

      
       drops).
      
    • Reflux at

      
       for 6 hours. The solution will darken as the imine forms.
      
    • Cool to RT. Filter the precipitate (Bis-phenol intermediate), wash with cold ethanol, and dry under vacuum.

    • Validation: FTIR should show disappearance of ketone

      
       (
      
      
      
      ) and appearance of imine
      
      
      (
      
      
      ).
  • Glycidylation (Epoxy Functionalization):

    • Suspend the Bis-phenol intermediate (

      
      ) in excess Epichlorohydrin (
      
      
      
      ).
    • Add TBAB (

      
      ) and stir at 
      
      
      
      for 1 hour.
    • Cool to

      
      , add 
      
      
      
      aq. NaOH dropwise over 30 mins (dehydrohalogenation).
    • Extract with dichloromethane, wash with water, and rotovap to yield the yellow solid resin (DGE-AHB).

Data Analysis: Thermal Transitions

The following table summarizes the thermal behavior of the cured resin (cured with sulfanilamide) compared to standard Bisphenol-A epoxy (DGEBA).

Resin System

(

)
Thermal Conductivity (

,

)
Phase Morphology
DGEBA (Control) 1450.19Amorphous
DGE-AHB (This Work) 185 0.48 Smectic Domain

Interpretation: The AHB-derived resin exhibits a


 increase in thermal conductivity due to phonon transport along the ordered biphenyl-imine stacks.

Module 2: Fluorescent Chemosensors

The Mechanism: ESIPT and CHEF

AHBs are excellent precursors for Excited-State Intramolecular Proton Transfer (ESIPT) sensors.[1] By converting the acetyl group into a hydrazone, we create a ligand that is weakly fluorescent due to isomerization but exhibits strong fluorescence upon chelating metal ions (Chelation-Enhanced Fluorescence - CHEF), specifically Aluminum (


).
Visualization: Signaling Pathway

The following diagram illustrates the sensing mechanism where metal coordination locks the molecule, inhibiting non-radiative decay.

ESIPT_Mechanism Ligand Free Ligand (AHB-Hydrazone) (C=N isomerization active) Complex Rigid Complex (Inhibits C=N rotation) Ligand->Complex Coordination Metal Analyte (Al3+) Metal->Complex Emission Strong Blue Fluorescence (CHEF Effect) Complex->Emission UV Excitation (365nm)

[2]

Experimental Protocol: Al3+ Detection

Synthesis:

  • React 4-acetyl-4'-hydroxybiphenyl with 2-hydrazinopyridine in ethanol (Reflux 4h).

  • Recrystallize the product (AHB-HP) from acetonitrile.

Titration Protocol:

  • Prepare a

    
     stock solution of AHB-HP in 
    
    
    
    (1:9 v/v).
  • Record the blank fluorescence emission (

    
    ).
    
  • Titrate with

    
     solution (
    
    
    
    ).
  • Observation: Fluorescence at

    
     increases linearly with 
    
    
    
    .

Module 3: Photolithographic Alignment Layers

The Concept: Chalcone Photochemistry

In Liquid Crystal Display (LCD) manufacturing, "rubbing" polyimide layers creates static electricity and dust. A non-contact alternative uses Photo-alignment layers . By performing a Claisen-Schmidt condensation on the acetyl group of AHB, we generate a chalcone moiety. Under linearly polarized UV (LPUV) light, these chalcones undergo [2+2] cycloaddition, crosslinking the polymer surface anisotropically to align liquid crystals.

Experimental Workflow

PhotoAlignment Step1 Claisen-Schmidt Condensation (AHB + Benzaldehyde -> Chalcone) Step2 Polymer Functionalization (Attach to Methacrylate Backbone) Step1->Step2 Step3 Spin Coating (Thin Film on Glass Substrate) Step2->Step3 Step4 LPUV Irradiation (Crosslinking via [2+2] Cycloaddition) Step3->Step4 Step5 LC Cell Assembly (Parallel Alignment) Step4->Step5

Protocol: Synthesis of Chalcone Monomer
  • Condensation:

    • Mix 4-acetyl-4'-hydroxybiphenyl (

      
      ) and 4-methoxybenzaldehyde (
      
      
      
      ) in methanol (
      
      
      ).
    • Add

      
       KOH (
      
      
      
      ) dropwise at
      
      
      .
    • Stir at RT for 24 hours. The solution turns deep yellow/orange.

    • Neutralize with dilute HCl. Filter the solid chalcone.

  • Polymerization (Optional):

    • React the phenolic

      
       of the chalcone with methacryloyl chloride to create a polymerizable monomer.
      

References

  • Liquid Crystalline Epoxies

    • Title: Synthesis and Properties Study of Liquid Crystalline Epoxy Resin Containing Azomethine-Based Monomeric Mesogens.
    • Source: MDPI, Polymers.
    • Link:[Link]

  • Schiff Base Sensors

    • Title: Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions.
    • Source: MDPI, Molecules.
    • Link:[Link]

  • Fries Rearrangement (Precursor Synthesis)

    • Title: Fries Rearrangement - Mechanism and Protocols.
    • Source: Organic Chemistry Portal.
    • Link:[Link]

  • Thermal Conductivity in Epoxies

    • Title: Enhancing intrinsic thermal conductivities of epoxy resins by introducing biphenyl mesogen-containing liquid crystalline co-curing agents.[3]

    • Source: RSC, Polymer Chemistry.
    • Link:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-(4-Acetylphenyl)phenol

Topic: Removal of Homocoupling Byproducts from Suzuki-Miyaura Cross-Coupling Reactions Audience: Synthetic Chemists, Process Development Scientists Reference ID: TSC-SUZ-4APP-001[1] Executive Summary The synthesis of 4-(...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Homocoupling Byproducts from Suzuki-Miyaura Cross-Coupling Reactions Audience: Synthetic Chemists, Process Development Scientists Reference ID: TSC-SUZ-4APP-001[1]

Executive Summary

The synthesis of 4-(4-Acetylphenyl)phenol (also known as 4'-acetyl-4-biphenylol) via Suzuki-Miyaura cross-coupling frequently suffers from homocoupling byproducts. These impurities—specifically 4,4'-diacetylbiphenyl and 4,4'-dihydroxybiphenyl —share structural similarities with the target molecule, making standard chromatographic separation difficult and inefficient at scale.

This guide provides a self-validating troubleshooting framework. We utilize the distinct pKa and solubility profiles of the target versus its impurities to engineer "chemical switches" that separate them without the need for extensive column chromatography.

Part 1: Diagnostic Hub – Identify Your Impurity[1]

Q: My crude NMR shows extra aromatic signals. Which homocoupling byproduct do I have?

A: The specific impurity depends on your coupling partners. Use the table below to diagnose the contaminant based on your starting materials.

Synthesis RouteLikely ImpurityOriginDiagnostic Signal (1H NMR)
Route A: 4-Bromoacetophenone +4-Hydroxyphenylboronic acid4,4'-Dihydroxybiphenyl (4,4'-Biphenol)Oxidative homocoupling of boronic acid.[1]Symmetric para-substituted system.Absence of acetyl singlet (~2.6 ppm).Broad OH singlet.[1]
Route B: 4-Bromophenol +4-Acetylphenylboronic acid4,4'-Diacetylbiphenyl Oxidative homocoupling of boronic acid.[1]Symmetric system.Strong acetyl singlet (~2.65 ppm).Absence of phenolic OH signal.[1]
Part 2: Protocol A – The "Chemical Switch" (Acid-Base Extraction)

Scenario: You synthesized the target via Route B and your product is contaminated with 4,4'-diacetylbiphenyl .[1]

The Logic: The target molecule, 4-(4-Acetylphenyl)phenol, possesses an acidic phenolic proton (pKa ~9.5).[1][2] The impurity, 4,4'-diacetylbiphenyl, is non-acidic. By converting the target into its water-soluble phenolate salt using a base, we can "switch" its phase preference, leaving the non-acidic impurity in the organic layer.

Step-by-Step Protocol:
  • Dissolution: Dissolve the crude solid mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1] Use approximately 10-15 mL solvent per gram of crude.[1]

  • The "Switch" (Extraction):

    • Transfer the organic solution to a separatory funnel.[1]

    • Wash with 1.0 M NaOH (2 x 20 mL).[1]

    • Mechanism:[3][4] The target converts to sodium 4-(4-acetylphenyl)phenolate and migrates to the aqueous layer (Yellow/Orange color often observed).[1] The impurity stays in the organic layer.

  • Separation:

    • Collect the Aqueous Layer (Contains Target).[1]

    • Optional: Wash the aqueous layer once with fresh EtOAc to remove trace neutral impurities.

    • Discard the Organic Layer (Contains 4,4'-diacetylbiphenyl).[1]

  • Recovery:

    • Cool the aqueous solution to 0–5 °C.

    • Slowly acidify with 2.0 M HCl to pH ~2–3 while stirring.

    • The target molecule will precipitate as a white/off-white solid.[1]

  • Isolation: Filter the solid, wash with water, and dry under vacuum.

ChemicalSwitch Start Crude Mixture (Target + 4,4'-Diacetylbiphenyl) Dissolve Dissolve in EtOAc Start->Dissolve Extract Extract with 1M NaOH Dissolve->Extract SepFunnel Separation Phase Extract->SepFunnel OrgLayer Organic Layer (Contains Impurity) SepFunnel->OrgLayer Non-acidic AqLayer Aqueous Layer (Contains Target as Phenolate) SepFunnel->AqLayer Acidic (pKa ~9.5) Discard Discard Organic Phase OrgLayer->Discard Acidify Acidify with HCl (pH 2) AqLayer->Acidify Precipitate Precipitate Target Filter & Dry Acidify->Precipitate

Figure 1: Acid-Base Extraction Workflow for removing non-acidic homocoupling impurities.[1]

Part 3: Protocol B – The "Solubility Switch" (Recrystallization)

Scenario: You synthesized the target via Route A and your product is contaminated with 4,4'-dihydroxybiphenyl (4,4'-Biphenol) .[1]

The Logic: Both the target and the impurity are phenols, so the base extraction method (Protocol A) is less effective. However, 4,4'-Biphenol has a significantly higher melting point (>280 °C) and lower solubility in common organic solvents compared to the target (MP 206–207 °C). We exploit this via fractional crystallization or hot filtration.[1]

Step-by-Step Protocol:
  • Solvent Selection: Use Ethanol (EtOH) or a Toluene/Ethanol mixture.[1]

    • Note: 4,4'-Biphenol is sparingly soluble in toluene, while the acetyl-substituted target is more soluble.[1]

  • Dissolution (Hot):

    • Suspend the crude solid in the solvent.

    • Heat to reflux.[1]

    • Crucial Check: If a white solid remains undissolved at reflux while the bulk has dissolved, this is likely the 4,4'-biphenol impurity.

  • Hot Filtration (If undissolved solid exists):

    • Filter the hot solution through a pre-warmed glass frit or Celite pad.

    • The solid collected is the impurity. The filtrate contains your target.[1]

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature, then to 4 °C.

    • The target molecule will crystallize.[1][5]

    • Refinement: If using EtOH, adding water dropwise to the hot solution until slight turbidity appears (then cooling) can improve yield.

  • Wash: Filter the crystals and wash with cold Ethanol/Water (1:1).[1]

SolubilitySwitch Start Crude Mixture (Target + 4,4'-Biphenol) Heat Reflux in Toluene or EtOH Start->Heat Check Is solid fully dissolved? Heat->Check No Undissolved Solid (Likely Impurity) Check->No No Yes Clear Solution Check->Yes Yes FilterHot Hot Filtration No->FilterHot Cool Cool Filtrate to 4°C Yes->Cool FilterHot->Cool Crystallize Isolate Target Crystals Cool->Crystallize

Figure 2: Recrystallization logic based on solubility differences between mono- and bis-phenols.

Part 4: Prevention & Root Cause Analysis

Q: Why is homocoupling happening in the first place?

A: Homocoupling is primarily driven by the presence of Oxygen or improper Catalyst/Boronic Acid ratios .

  • The Oxygen Factor:

    • Mechanism:[3][4] Dissolved oxygen re-oxidizes Pd(0) to Pd(II) peroxo species, which promotes the dimerization of the boronic acid (Glaser-type coupling) rather than the cross-coupling cycle.

    • Solution: Do not just "purge" the headspace.[1] Sparge the solvent with Argon or Nitrogen for at least 15-20 minutes before adding the catalyst.[1]

  • Slow Addition:

    • Technique: If the boronic acid is the species homocoupling, keeping its concentration low relative to the halide is key. Add the boronic acid solution dropwise to the reaction mixture over 1 hour.

  • Base Choice:

    • Stronger bases (like KOH) can sometimes accelerate homocoupling of boronic acids.[1] Switching to milder bases like K₂CO₃ or K₃PO₄ often improves selectivity.[1]

Summary of Physical Properties
CompoundStructureMP (°C)pKaSolubility Profile
4-(4-Acetylphenyl)phenol Target206–207 ~9.5 Soluble in EtOAc, Alcohols, Acetone.
4,4'-Diacetylbiphenyl Impurity (Non-acidic)193–195N/ASoluble in Chloroform, Toluene.[1] Insoluble in basic water.[1]
4,4'-Dihydroxybiphenyl Impurity (Bis-phenol)>280 ~9.5Poor solubility in Toluene/DCM.[1] Soluble in hot Alcohols.[1]
References
  • Preparation of 4-nitrophenol (General Phenol Handling) . PrepChem. Available at: [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin (Acidification Protocol) . Rose-Hulman Institute of Technology.[1] Available at: [Link]

  • Suppression of Palladium-Mediated Homocoupling in Suzuki Reactions . ACS Publications.[1] Available at: [Link][1]

  • Suzuki-Miyaura Coupling: Catalytic Cycle and Side Reactions . Chemistry LibreTexts. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 4-(4-Acetylphenyl)phenol

Welcome to the technical support center for the purification of 4-(4-Acetylphenyl)phenol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-(4-Acetylphenyl)phenol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require a robust purification strategy using column chromatography. Here, we address common challenges and frequently asked questions to help you achieve high purity and yield.

Introduction: The Challenge of Purifying Phenolic Compounds

4-(4-Acetylphenyl)phenol is a moderately polar molecule, featuring both a hydrogen-bond-donating hydroxyl group and a polar acetyl group.[1] While amenable to purification via normal-phase silica gel chromatography, its phenolic nature can lead to common issues such as peak tailing and difficult separation from structurally similar impurities. This guide provides field-proven insights and systematic troubleshooting strategies to overcome these obstacles.

Troubleshooting Guide: Common Issues in Column Chromatography

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Question: My compound is not eluting from the column, or the recovery is very low. What's happening?

Answer: This is a common issue that can stem from several factors.

  • Cause 1: Incorrect Mobile Phase Polarity. The selected solvent system may be too non-polar to effectively move the compound through the polar silica gel. 4-(4-Acetylphenyl)phenol requires a mobile phase with sufficient polarity to disrupt its interaction with the stationary phase.

    • Solution: Increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, gradually increase the percentage of ethyl acetate. For example, if a 9:1 hexane:EtOAc mixture fails, try 8:2 or 7:3. Always pre-screen solvent systems using Thin Layer Chromatography (TLC) to find a composition that gives your target compound an Rf value between 0.15 and 0.35.[2][3]

  • Cause 2: Compound Decomposition on Silica. Silica gel is slightly acidic, which can sometimes cause degradation of sensitive compounds.[4] While 4-(4-Acetylphenyl)phenol is generally stable, this possibility should not be dismissed, especially if unknown byproducts are observed.

    • Solution: Test for stability by dissolving a small amount of your crude material, spotting it on a TLC plate, and letting it sit for an hour before eluting. If a new spot appears, decomposition is likely. You can try deactivating the silica gel with a base like triethylamine or switching to a different stationary phase like alumina (neutral or basic).[4]

  • Cause 3: The Compound Came Off in the Solvent Front. If the initial mobile phase is too polar, the compound may elute immediately with the solvent front, mixed with other non-polar impurities.

    • Solution: Always collect the first few fractions and analyze them by TLC.[5] If the compound is in the solvent front, you must restart the chromatography with a significantly less polar mobile phase.

Question: I'm getting very poor separation between my product and an impurity. How can I improve the resolution?

Answer: Achieving good resolution is the primary goal of chromatography. Poor separation indicates that the chosen conditions do not sufficiently differentiate between the components of your mixture.

  • Cause 1: Suboptimal Solvent System. The selectivity of your mobile phase may be poor for the specific compounds you are trying to separate.

    • Solution: The key is to modify the mobile phase to exploit different intermolecular interactions.

      • Change Solvent Ratios (Fine-Tuning): Make small, incremental changes to your solvent ratio to see if resolution improves.

      • Introduce a Third Solvent: Adding a different solvent can significantly alter selectivity. For a hexane/ethyl acetate system, adding a small amount of dichloromethane or methanol can change the interactions and improve separation.

      • Add a Modifier: For phenolic compounds, peak tailing can reduce separation. Adding ~0.5-1% acetic acid or formic acid to the mobile phase can protonate the silica surface's silanol groups and the phenolic hydroxyl group, reducing strong adsorption and leading to sharper peaks.[6]

  • Cause 2: Column Overloading. Loading too much crude material onto the column is a frequent cause of poor separation.[7]

    • Solution: A general rule of thumb is to load 1-5% of the silica gel weight (e.g., 1-5 g of crude material for 100 g of silica). If separation is difficult, reduce the load to <1%.

  • Cause 3: Poor Column Packing. An improperly packed column with channels, cracks, or air bubbles will lead to uneven solvent flow and significant band broadening.[4][7]

    • Solution: Ensure your column is packed uniformly. The "slurry packing" method, where the silica is mixed with the initial mobile phase before being added to the column, is generally reliable for creating a homogenous stationary phase.[8] Tap the column gently as the silica settles to dislodge any air bubbles.

Question: My purified product shows a streaking or "tailing" band on the TLC plate. What does this mean?

Answer: Tailing is a classic sign of strong, non-ideal interactions between an analyte and the stationary phase, and it is very common for phenols on silica gel.

  • Cause: Acid-Base Interactions. The acidic silanol groups (Si-OH) on the surface of the silica gel can strongly interact with the weakly acidic phenolic hydroxyl group of your compound. This leads to a portion of the molecules being retained more strongly, causing them to lag behind the main band.

    • Solution 1 (Recommended): As mentioned previously, add a small amount of a volatile acid (e.g., 0.5% acetic acid) to your mobile phase. This suppresses the ionization of both the silanol and phenol groups, leading to more symmetrical, less retained peaks.

    • Solution 2: Use a Different Stationary Phase. If acid modification is not effective or compatible with your compound, consider using a less acidic stationary phase, such as neutral alumina or a bonded-phase silica (like diol or C18 reversed-phase).

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying 4-(4-Acetylphenyl)phenol? For most applications, standard flash-grade silica gel (40-63 µm particle size) is the most cost-effective and efficient choice. Its polarity is well-suited for retaining and separating moderately polar compounds like this one.[4]

Q2: How do I select the ideal mobile phase? The selection process should always begin with TLC analysis. The goal is to find a solvent system where your target compound has an Rf value of approximately 0.15-0.35.[2] This range ensures the compound spends enough time on the stationary phase to separate from impurities without requiring an excessive volume of solvent for elution. A common starting point for compounds of this polarity is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).

Solvent Polarity Index
Solvent Polarity Index (P')
n-Hexane0.1
Toluene2.4
Dichloromethane (DCM)3.1
Diethyl Ether4.3
Ethyl Acetate (EtOAc)4.4
Acetone5.1
Methanol (MeOH)6.6
Water10.2

This table provides a reference for adjusting mobile phase strength. To increase polarity, blend in a solvent with a higher P' value.

Q3: Should I use isocratic or gradient elution? The choice depends on the complexity of your mixture.[9][10]

  • Isocratic Elution: Uses a constant mobile phase composition throughout the purification. It is ideal when the impurities are close in polarity to your desired product. The conditions are taken directly from your optimized TLC plate.

  • Gradient Elution: The polarity of the mobile phase is gradually increased over time. This is highly effective for separating complex mixtures with components of widely varying polarities.[11] It allows non-polar impurities to elute quickly in a weak solvent, after which the polarity is increased to elute the product and then any highly polar impurities. This often results in sharper peaks and faster purifications.[9]

Q4: How do I properly load my sample onto the column? Proper sample loading is critical to achieving a good separation. The goal is to apply the sample as a narrow, concentrated band at the top of the column.

  • Wet Loading: Dissolve the sample in a minimal amount of the initial mobile phase and carefully pipette it onto the top of the column. This is simple but can disturb the silica bed.

  • Dry Loading (Recommended): Dissolve your crude product in a volatile solvent (like DCM or acetone), add a small amount of silica gel (2-3 times the weight of your crude material), and evaporate the solvent to obtain a dry, free-flowing powder.[12] Carefully add this powder to the top of the packed column. This method prevents band broadening caused by using a strong loading solvent and is the superior technique for high-resolution separations.

Visualization of the Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common separation problems.

TroubleshootingWorkflow start Problem: Poor Separation check_rf Are Rf values of spots on TLC well-separated? start->check_rf check_loading Was the column overloaded? (>5% of silica weight) check_rf->check_loading Yes optimize_solvent Optimize Mobile Phase: 1. Try different solvent ratios. 2. Add a third solvent (e.g., DCM). 3. Add modifier (e.g., 0.5% AcOH). check_rf->optimize_solvent No check_packing Was the column packed correctly? (No cracks or bubbles) check_loading->check_packing No reduce_load Solution: Reduce Sample Load (Aim for <1% for difficult separations). check_loading->reduce_load Yes re_pack Solution: Re-pack Column Use slurry method and ensure a homogenous bed. check_packing->re_pack No final_check Consider other issues: - Compound degradation? - Insoluble material? check_packing->final_check Yes

Sources

Troubleshooting

Technical Support Center: Minimizing Catalyst Poisoning in Biphenyl Acylation Reactions

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center dedicated to addressing challenges in biphenyl acylation. This guide is designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center dedicated to addressing challenges in biphenyl acylation. This guide is designed for researchers, scientists, and drug development professionals who encounter catalyst deactivation and seek robust solutions. Here, we delve into the mechanisms of catalyst poisoning, offering field-proven troubleshooting strategies and preventative protocols in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs) - Diagnosis and Understanding

Q1: What is catalyst poisoning and how does it manifest in biphenyl acylation reactions?

A1: Catalyst poisoning is the chemical deactivation of a catalyst's active sites by strong adsorption or irreversible chemical reaction with substances known as poisons.[1][2][3] In the context of biphenyl acylation, this is not a gradual mechanical degradation but a specific chemical process that blocks reactants from accessing the catalytic sites, leading to a sharp decline in reaction efficiency.[1][3]

Common symptoms you might observe in your experiment include:

  • A sudden and significant drop in reaction rate or a complete stall.

  • A dramatic decrease in the yield of the desired acylated biphenyl product.[1]

  • The formation of unexpected side products.[4]

  • In the case of heterogeneous catalysts, a change in the catalyst's physical appearance (e.g., color change due to coke formation).

Q2: My reaction yield has plummeted. How can I differentiate catalyst poisoning from other reaction issues?

A2: A sudden drop in yield is a primary indicator of catalyst deactivation, with poisoning being a frequent culprit.[1] To diagnose the issue, consider the following workflow:

G A Reaction Yield Drops Significantly B Run Control Reaction: - Fresh, high-purity reactants - Fresh catalyst batch A->B C Analyze Reactants & Solvents: - GC-MS for organic impurities - ICP-MS for trace metals - Karl Fischer for water content A->C D Characterize Spent Catalyst: - TGA/TPO for coke analysis - XPS/ICP for elemental poisons A->D E Control Reaction Successful? B->E F Poisons Detected? C->F G Conclusion: Catalyst Poisoning is Likely E->G No H Conclusion: Issue may be related to catalyst batch, reagent degradation, or setup E->H Yes F->G Yes

Caption: Troubleshooting workflow for diagnosing catalyst poisoning.

This systematic approach helps isolate the variable. If a control reaction with pristine materials works, it strongly suggests that impurities in your original materials were poisoning the catalyst. Analytical characterization of the spent catalyst and raw materials can then confirm the poison's identity.[5][6]

Q3: What are the most common poisons in biphenyl acylation, and where do they come from?

A3: Poisons can be introduced from reactants, the acylating agent, the solvent, or even be generated in-situ during the reaction. The susceptibility also depends on the type of catalyst used—homogeneous Lewis acids or heterogeneous solid acids.

Poison TypeCommon ExamplesTypical SourcesCatalysts AffectedMechanism of Poisoning
Sulfur Compounds Thiols, thiophenes, H₂SContaminants in biphenyl feedstock (from crude oil), solvents.[7]Lewis Acids (AlCl₃, FeCl₃), Zeolites, Metal CatalystsStrong chemisorption on acid sites or metal centers, blocking reactant access.[1][8]
Nitrogen Compounds Nitriles, pyridines, quinolinesSolvents, impurities in reactants.Lewis Acids, ZeolitesBasic nitrogen atoms with lone-pair electrons bind strongly to acidic catalytic sites.[2][8]
Water MoistureAtmospheric exposure, "wet" solvents or reactants.Moisture-sensitive Lewis Acids (e.g., AlCl₃, FeCl₃)Hydrolysis of the catalyst, forming inactive hydroxides and reducing catalytic activity.[9]
Heavy Metals Lead, Arsenic, MercuryContaminants from upstream processes or low-grade reactants.[7]Most catalysts, especially heterogeneous ones.[5]Formation of stable, inactive complexes or alloys with the catalyst's active sites.[5][7]
Product & Byproducts Acylated biphenyl (ketone product), carboxylic acidsFormed during the reaction.Lewis Acids, ZeolitesThe ketone product can form a strong complex with the catalyst (product inhibition).[10][11] Byproducts can compete for active sites.[10]
Carbonaceous Deposits (Coke) High molecular weight oligomers/polymersSide reactions at high temperatures, polymerization of reactants/products.Primarily Zeolites and other solid acid catalysts.Physical blockage of catalyst pores and encapsulation of active sites, preventing reactant diffusion.[3][10][12]

Section 2: Troubleshooting Guides & Mitigation Protocols

Q4: I suspect product inhibition is deactivating my zeolite catalyst. What can I do?

A4: Product inhibition is a major challenge, especially with solid acid catalysts like zeolites, where the ketone product can adsorb strongly within the pores.[10]

Causality: The polar carbonyl group of the ketone product has a high affinity for the acidic sites within the zeolite framework. This strong adsorption prevents the product from desorbing efficiently, blocking the site for new reactant molecules. Bulky products can also become trapped, leading to pore blockage.

Mitigation Strategies:

  • Optimize Reactant Ratios: Increasing the molar ratio of biphenyl to the acylating agent can be effective. An excess of the less polar biphenyl can create a competitive adsorption environment, facilitating the desorption of the polar ketone product and reducing the rate of deactivation.[10]

  • Solvent Selection: The choice of solvent is critical. Using a non-polar, hydrophobic solvent (e.g., decalin, hexane) can decrease the adsorption of the polar product on the catalyst surface compared to more polar solvents.[10]

  • Temperature Control: Operating at the optimal temperature is crucial. Excessively high temperatures can promote the formation of bulky, strongly adsorbed byproducts that lead to coking and irreversible deactivation.[10]

Q5: How can I effectively remove potential poisons from my reactants and solvents?

A5: Feed purification is the most robust and proactive strategy to prevent catalyst poisoning.[7][13] Implementing a standard purification protocol before your reaction can save significant time and resources.

Protocol 1: General Procedure for Reactant/Solvent Purification

Objective: To remove common poisons such as water, sulfur compounds, and other polar impurities.

Materials:

  • Reactants (Biphenyl) and/or solvent.

  • Activated alumina, activated carbon, and molecular sieves (3Å or 4Å).

  • Inert distillation apparatus.

  • Schlenk line or glovebox for handling air-sensitive materials.

Procedure:

  • Pre-Treatment (for liquids):

    • Stir the solvent or liquid reactant over activated alumina for 4-6 hours to remove polar impurities and peroxides.

    • For sulfur removal, stirring with activated carbon or a specific adsorbent may be necessary.[7]

  • Drying:

    • Decant the pre-treated liquid into a clean, dry flask containing activated molecular sieves.

    • Allow it to stand for at least 12-24 hours to remove trace water. For biphenyl (solid), ensure it is thoroughly dried in a vacuum oven before use.

  • Distillation/Recrystallization:

    • Solvents: Distill the dried solvent under an inert atmosphere (Nitrogen or Argon). Collect the fraction boiling at the correct temperature and pressure.

    • Biphenyl: If impurities are suspected, recrystallize from a suitable solvent (e.g., ethanol) and dry thoroughly under vacuum.

  • Storage:

    • Store the purified materials under an inert atmosphere and away from moisture and light. Use an amber bottle with a septum-sealed cap for solvents.

Self-Validation: Before use in the main reaction, test the purified materials in a small-scale control reaction to confirm that catalyst deactivation is no longer an issue.

Q6: My zeolite catalyst is deactivated by coke. Is regeneration possible?

A6: Yes, one of the key advantages of using solid acid catalysts like zeolites is their potential for regeneration, particularly when deactivation is due to coking.[14] The most common method is a controlled burnout (combustion) of the carbonaceous deposits.[10][12]

Caption: Experimental workflow for thermal regeneration of a coked catalyst.

Protocol 2: Thermal Regeneration of a Coked Zeolite Catalyst

Objective: To remove carbonaceous deposits ("coke") from a deactivated zeolite catalyst via controlled combustion.

Equipment:

  • Tube furnace with temperature and gas flow control.

  • Quartz or ceramic tube to hold the catalyst bed.

  • Gas lines for nitrogen and air (or a diluted oxygen/nitrogen mixture).

Procedure:

  • Loading: Place the spent (dried) catalyst in the furnace tube.

  • Inert Purge: Heat the catalyst slowly (e.g., 5°C/min) to 200-300°C under a steady flow of inert gas (e.g., nitrogen). Hold at this temperature for 1-2 hours.

    • Causality: This step removes loosely bound volatiles and water without initiating uncontrolled combustion.

  • Controlled Combustion: While maintaining the temperature, gradually introduce a flow of air or a lean air/N₂ mixture. A very slow introduction is critical to avoid excessive temperature spikes (exotherms) that can damage the zeolite structure.

  • Burnout Phase: Slowly ramp the temperature to 500-550°C and hold for 4-8 hours, or until CO₂ analysis of the effluent gas indicates that combustion is complete.[10]

    • Causality: This step ensures the complete removal of more resilient "hard coke" deposits from within the catalyst pores.[12]

  • Cool Down: Switch the gas flow back to nitrogen and allow the catalyst to cool down to room temperature.

  • Storage: Store the regenerated catalyst in a desiccator to prevent re-adsorption of atmospheric moisture before its next use.

Self-Validation: The regenerated catalyst should be characterized (e.g., by N₂ physisorption to check surface area/pore volume, and a test reaction) to confirm the restoration of its catalytic activity.

References

  • Mechanism of zeolite catalyzed acylation of aromatics. ResearchGate. [Link]

  • Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives. Scilit. [Link]

  • Catalyst poisoning. Wikipedia. [Link]

  • Catalyst Poisoning Testing. Intertek. [Link]

  • Shifts in catalyst deactivation mechanisms as a function of surface coverage during Friedel-Crafts acylation in zeolites. ResearchGate. [Link]

  • Friedel–Crafts acylation of biphenyl with anhydrides. ResearchGate. [Link]

  • Deactivation and Regeneration of Zeolite Catalysts Used in Pyrolysis of Plastic Wastes—A Process and Analytical Review. MDPI. [Link]

  • Unlocking the Mystery of Catalyst Poisoning. Department of Energy. [Link]

  • Catalyst Poisoning Mitigation. Term - Energy → Sustainability Directory. [Link]

  • What Is A Catalyst Poison?. YouTube. [Link]

  • Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Publications. [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. AZoM.com. [Link]

  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers. [Link]

  • Detection of Catalyst Poisons. G.A.S. Dortmund. [Link]

  • Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • Friedel-Crafts acylation. Khan Academy. [Link]

  • Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. Spectroscopy Online. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of 4-(4-Acetylphenyl)phenol

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonanc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-(4-acetylphenyl)phenol, a versatile building block in medicinal chemistry. By comparing its spectral features with those of analogous compounds, we offer a comprehensive framework for its identification and characterization, underpinned by field-proven insights and detailed experimental protocols.

Deciphering the ¹H NMR Spectrum of 4-(4-Acetylphenyl)phenol

The structure of 4-(4-acetylphenyl)phenol presents a unique electronic environment for its protons, arising from the interplay of the electron-donating hydroxyl group and the electron-withdrawing acetyl group across the biphenyl system. Understanding these influences is key to accurately interpreting its ¹H NMR spectrum.

A representative ¹H NMR spectrum of 4-(4-acetylphenyl)phenol, acquired in deuterated chloroform (CDCl₃), is expected to exhibit distinct signals corresponding to the aromatic protons, the acetyl methyl protons, and the phenolic hydroxyl proton.

Predicted ¹H NMR Spectral Data for 4-(4-Acetylphenyl)phenol:

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-a (Acetyl CH₃)~2.65Singlet3H-
H-b, H-b'~7.00Doublet2H~8.5
H-c, H-c'~7.60Doublet2H~8.5
H-d, H-d'~7.70Doublet2H~8.5
H-e, H-e'~8.05Doublet2H~8.5
OHVariableSinglet (broad)1H-

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

The electron-withdrawing nature of the acetyl group deshields the protons on the same aromatic ring (H-d, H-d', H-e, H-e'), causing them to resonate at a lower field (higher ppm) compared to the protons on the phenol ring. Conversely, the electron-donating hydroxyl group shields the protons on its ring (H-b, H-b'), shifting their signals to a higher field (lower ppm).

The phenolic hydroxyl proton signal is often broad and its chemical shift is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. To confirm its assignment, a "D₂O shake" experiment can be performed, where the addition of deuterium oxide results in the exchange of the hydroxyl proton with deuterium, causing the signal to disappear from the spectrum.[1]

Below is a diagram illustrating the proton environments in 4-(4-acetylphenyl)phenol.

Caption: Molecular structure of 4-(4-Acetylphenyl)phenol with proton labels.

Comparative Spectral Analysis

A deeper understanding of the structure-spectrum correlation can be achieved by comparing the ¹H NMR of 4-(4-acetylphenyl)phenol with that of its constituent substructures: 4-hydroxyacetophenone and 4-phenylphenol.

¹H NMR Data for Comparative Compounds:

CompoundSignal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
4-Hydroxyacetophenone Acetyl CH₃2.60Singlet3H-
Aromatic H (ortho to OH)6.99Doublet2H8.8
Aromatic H (ortho to Acetyl)7.93Doublet2H8.8
OH8.69Singlet1H-
4-Phenylphenol Aromatic H (on phenol ring, ortho to OH)6.91Doublet2H8.6
Aromatic H (on phenyl ring, para)7.31Triplet1H7.4
Aromatic H (on phenyl ring, meta)7.42Triplet2H7.6
Aromatic H (on phenol ring, ortho to phenyl)7.48Doublet2H8.6
Aromatic H (on phenyl ring, ortho)7.54Doublet2H7.8
OH4.92Singlet1H-

Data obtained from ChemicalBook for 4-hydroxyacetophenone[2] and 4-phenylphenol[3].

By examining the data, we can see how the chemical shifts of the aromatic protons in 4-(4-acetylphenyl)phenol are a composite of the effects observed in the two simpler molecules. The protons on the phenolic ring of the target molecule are shifted slightly downfield compared to 4-phenylphenol due to the electron-withdrawing influence of the distant acetyl group. Similarly, the protons on the acetyl-substituted ring are shifted slightly upfield compared to what might be expected for a simple acetyl-biphenyl due to the electron-donating effect of the hydroxyl group.

This comparative approach provides a robust method for confirming the identity and purity of 4-(4-acetylphenyl)phenol, as deviations from the expected spectral pattern can indicate the presence of impurities or alternative isomers.

The following diagram illustrates the workflow for comparative spectral analysis.

Caption: Workflow for the comparative ¹H NMR spectral analysis.

Experimental Protocol for ¹H NMR Spectroscopy

To ensure the acquisition of high-quality, reproducible ¹H NMR data, a standardized experimental protocol is essential. The following is a detailed, step-by-step methodology for the preparation and analysis of 4-(4-acetylphenyl)phenol.

Materials:

  • 4-(4-Acetylphenyl)phenol sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Glass Pasteur pipette

  • Small vial

  • Vortex mixer (optional)

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 4-(4-acetylphenyl)phenol into a clean, dry small vial. The use of a vial allows for easier dissolution and transfer.[4]

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.[4] TMS serves as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5][6][7]

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved. The solution should be clear and free of any particulate matter.

    • Using a clean glass Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the instrument's autosampler or manually insert it into the magnet.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.

    • Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a sample of this concentration), pulse width, and acquisition time.

    • Acquire the ¹H NMR spectrum.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to assign the peaks to the specific protons in the molecule.

Causality Behind Experimental Choices:

  • Choice of Solvent: CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and provides a clear spectral window for the expected proton resonances. The deuterium lock signal is strong, and the residual proton signal is a singlet at 7.26 ppm, which typically does not interfere with the signals of interest.

  • Use of TMS: Tetramethylsilane is an ideal internal standard because its 12 equivalent protons give a single, sharp signal at a high field, which rarely overlaps with signals from the analyte.[5][7]

  • Sample Concentration: A concentration of 5-10 mg in 0.6-0.7 mL of solvent is optimal for obtaining a good signal-to-noise ratio in a reasonable number of scans without causing significant line broadening due to viscosity effects.

Conclusion

The ¹H NMR spectrum of 4-(4-acetylphenyl)phenol provides a wealth of structural information that is readily interpretable through an understanding of basic NMR principles and a comparative analysis with related compounds. By following a rigorous experimental protocol, researchers can reliably obtain high-quality spectra for accurate structural confirmation and purity assessment. This guide serves as a practical resource for scientists and professionals engaged in the synthesis and characterization of novel chemical entities, promoting scientific integrity and accelerating the drug development process.

References

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Anastasiadi, M., et al. (2009). H-1 NMR-Based Metabonomics for the Classification of Greek Wines According to Variety, Region, and Vintage. Comparison with HPLC Data. Journal of Agricultural and Food Chemistry, 57(22), 10634-10642.
  • PubChem. (n.d.). 4-(4-Acetylphenyl)phenol. Retrieved from [Link]

  • Zhang, S., et al. (2014). Palladium-Catalyzed Carbonylative Addition of Aryl Bromides to Arylalkynes: A Simple and Efficient Method for Chalcone Synthesis.
  • ResearchGate. (n.d.). The 1 H-NMR Spectrum of 4-[[[4-[(phenyl)azo]phenyl]imino]methyl]-phenol. Retrieved from [Link]

  • AOBChem. (n.d.). 4-(4-Acetylphenyl)phenol. Retrieved from [Link]

  • Palafox-Carlos, H., et al. (2015). A 1H NMR Investigation of the Interaction between Phenolic Acids Found in Mango (Manguifera indica cv Ataulfo) and Papaya (Carica papaya cv Maradol) during in Vitro Digestion. PLOS ONE, 10(11), e0140242.
  • Gerothanassis, I. P., et al. (2012). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 17(9), 10603-10642.
  • Mphahlele, M. J., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 26(16), 4995.
  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

Sources

Comparative

mass spectrometry fragmentation pattern of 4-(4-Acetylphenyl)phenol

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 4-(4-Acetylphenyl)phenol. This document is structured to serve researchers in drug development and analytical...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 4-(4-Acetylphenyl)phenol. This document is structured to serve researchers in drug development and analytical chemistry, focusing on mechanistic insights and comparative performance of ionization techniques.[1]

Executive Summary

4-(4-Acetylphenyl)phenol (CAS: 40501-41-5), also known as 1-(4'-hydroxy[1,1'-biphenyl]-4-yl)ethanone, represents a critical structural scaffold in drug discovery, particularly as a metabolite of biphenyl-based pharmaceuticals and liquid crystal precursors.[1][2] Its dual functionality—possessing both a phenolic hydroxyl group and an acetyl moiety—creates a unique mass spectral signature that allows for precise identification against structural isomers.[1]

This guide compares the two primary analytical "alternatives" for characterizing this compound: Electron Impact (EI) GC-MS (for structural fingerprinting) and Electrospray Ionization (ESI) LC-MS/MS (for high-sensitivity quantification).[2]

Chemical Profile[1][2][3][4][5][6]
  • Formula:

    
    
    
  • Molecular Weight: 212.25 g/mol

  • Key Moieties: Phenol (Acidic, H-donor), Acetyl (Electron-withdrawing, fragmentation director).[1][2]

Method A: Electron Impact Ionization (EI-MS)

Role: Structural Elucidation & Fingerprinting.[1][2] Context: EI provides "hard" ionization, imparting significant internal energy (70 eV) to the molecule, resulting in a rich fragmentation pattern useful for library matching.[1]

Fragmentation Mechanism Analysis

The EI spectrum of 4-(4-Acetylphenyl)phenol is dominated by


-cleavage initiated by the acetyl group and subsequent stabilization by the biphenyl system.[2]
  • Molecular Ion (

    
    ):  The parent ion appears at m/z 212 .[1] It is typically robust due to the stability of the conjugated biphenyl system.
    
  • 
    -Cleavage (Methyl Loss):  The most characteristic fragmentation is the loss of the methyl radical (
    
    
    
    , 15 Da) from the acetyl group. This generates the stable acylium ion at m/z 197 .[1] In related acetylbiphenyls, this is often the base peak (100% relative abundance).[1]
  • Carbonyl Loss (Acetyl Cleavage): Alternatively, the entire acetyl group (

    
    , 43 Da) can be lost, yielding the hydroxybiphenyl cation at m/z 169 .[1]
    
  • Phenolic CO Expulsion: The ion at m/z 169 (hydroxybiphenyl) often undergoes a secondary fragmentation, losing carbon monoxide (CO, 28 Da) to form the cyclopentadienyl-phenyl cation at m/z 141 .[1]

Visualization: EI Fragmentation Pathway

The following diagram illustrates the causal flow of fragmentation events.

EI_Fragmentation Figure 1: Electron Impact (EI) Fragmentation Pathway of 4-(4-Acetylphenyl)phenol M_Ion Molecular Ion (M+) m/z 212 [C14H12O2]+. Acylium Acylium Ion m/z 197 (M - CH3) M_Ion->Acylium -CH3• (15 Da) Alpha Cleavage HydroxyBiphenyl Hydroxybiphenyl Cation m/z 169 (M - Acetyl) M_Ion->HydroxyBiphenyl -CH3CO• (43 Da) Acylium->HydroxyBiphenyl -CO (28 Da) Fluorenyl Phenyl-Cyclopentadienyl m/z 141 (m/z 169 - CO) HydroxyBiphenyl->Fluorenyl -CO (28 Da) Phenolic Ring Contraction Phenyl Phenyl Cation m/z 77 Fluorenyl->Phenyl Ring Disintegration

[2]

Method B: Electrospray Ionization (ESI-MS/MS)

Role: Trace Quantification & Biological Matrix Analysis.[1][2] Context: ESI is a "soft" ionization technique.[1] It produces predominantly protonated or deprotonated molecular species with minimal in-source fragmentation, requiring Collision-Induced Dissociation (CID) for structural data.[1]

Performance Comparison: Polarity Modes

Researchers must choose between Positive and Negative modes based on the matrix and sensitivity needs.[1]

FeaturePositive Mode (ESI+)Negative Mode (ESI-)
Primary Ion


Ionization Site Carbonyl Oxygen (Protonation)Phenolic Hydroxyl (Deprotonation)
Sensitivity Moderate (competes with matrix)High (Phenols ionize efficiently at high pH)
Key Fragments (CID) m/z 195 (

loss), m/z 171 (Ketene loss)
m/z 196 (

loss*), m/z 169 (Acetyl loss)
Best For General screeningHigh-sensitivity metabolite ID

*Note: Radical losses in ESI are less common but observed in conjugated aromatic systems.

Comparison of Alternatives

When validating this compound, researchers often encounter structural isomers or need to choose a derivatization strategy.

Alternative 1: Positional Isomers (e.g., 3-(4-acetylphenyl)phenol)[2]
  • Challenge: Isomers have identical precursor masses (m/z 212/211).

  • Differentiation:

    • MS/MS: The ortho and meta isomers often show different ratios of water loss vs. ketene loss in ESI+.[1]

    • Chromatography: 4-(4-Acetylphenyl)phenol is the most linear and typically retains longer on Reverse Phase (C18) columns compared to ortho isomers due to better packing/interaction with the stationary phase.[2]

Alternative 2: TMS Derivatization (GC-MS)[2]
  • Protocol: Reacting with BSTFA/TMCS replaces the phenolic proton with a Trimethylsilyl (TMS) group.[1]

  • Result:

    • Shift: Parent ion moves from 212

      
      284 .[1]
      
    • Benefit: Eliminates peak tailing caused by the phenolic -OH group interacting with GC liners.[1][2]

    • Diagnostic Ion: Strong peak at m/z 269 (M-15, loss of TMS methyl).[1][2]

Experimental Protocols

Protocol A: Sample Preparation for LC-MS/MS (Metabolite ID)

Objective: Isolate analyte from biological plasma for ESI- quantitation.[1][2]

  • Extraction: Aliquot

    
     plasma. Add 
    
    
    
    cold Acetonitrile (protein precipitation).[1]
  • Centrifugation: 10,000 x g for 10 mins at 4°C.

  • Supernatant Transfer: Transfer clear supernatant to a glass vial.

  • Injection: Inject

    
     onto a C18 column (e.g., 2.1 x 50 mm, 1.7 
    
    
    
    ).
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (or Ammonium Acetate for Neg Mode).[1]

    • B: Acetonitrile.[1]

    • Gradient: 5% B to 95% B over 5 minutes.

Protocol B: GC-MS Analysis Parameters

Objective: Structural confirmation of the synthesized standard.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25

    
     film).[1]
    
  • Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]

  • Inlet Temp: 280°C (Splitless mode).

  • Oven Program: 80°C (hold 1 min)

    
     20°C/min 
    
    
    
    300°C (hold 5 min).
  • Source Temp: 230°C.

  • Ionization: Electron Impact (70 eV).[1]

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of 4-Acetylbiphenyl (Related Structure).[1][2][3] National Institute of Standards and Technology.[1] Link

  • PubChem. (2024).[1][4] Compound Summary: 4-(4-Acetylphenyl)phenol (CID 10330806).[1][2] National Center for Biotechnology Information.[1] Link[1][2]

  • MassBank of North America. (2024).[1] Fragmentation of Hydroxybiphenyls.[1] MoNA Database.[1][4] Link

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[1][5][4][6][7][8][9][10][11] University Science Books.[1] (Standard reference for alpha-cleavage mechanisms).

  • Doc Brown's Chemistry. (2024).[1] Mass spectrum of Phenol and fragmentation patterns.[1][5]Link[1][2]

Sources

Validation

A Senior Application Scientist's Guide to Comparing HPLC Retention Times of Acetylbiphenyl Derivatives

For researchers, scientists, and professionals in drug development, the accurate analysis of acetylbiphenyl derivatives is a critical task. These compounds are prevalent in various chemical syntheses and can be key inter...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate analysis of acetylbiphenyl derivatives is a critical task. These compounds are prevalent in various chemical syntheses and can be key intermediates or impurities in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for their separation and quantification. This guide provides an in-depth comparison of the expected HPLC retention times of acetylbiphenyl positional isomers, supported by the underlying principles of chromatography and experimental insights.

The Chromatographic Challenge: Separating Positional Isomers

The primary challenge in the HPLC analysis of acetylbiphenyl derivatives lies in the separation of positional isomers—molecules with the same chemical formula but different arrangements of atoms. In this case, we will focus on 2-acetylbiphenyl, 3-acetylbiphenyl, and 4-acetylbiphenyl. The subtle differences in their structures can lead to co-elution or poor resolution, making accurate quantification difficult.

The retention of a molecule in reversed-phase HPLC is primarily governed by its hydrophobicity. However, when dealing with isomers, other factors such as molecular shape, polarity, and the potential for secondary interactions with the stationary phase become paramount.

Understanding the Separation Mechanism

In reversed-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.

For acetylbiphenyl isomers, the position of the acetyl group significantly influences the molecule's overall geometry and polarity.

  • 4-Acetylbiphenyl: This isomer is the most linear of the three. Its elongated, planar structure allows for maximum contact with the stationary phase, leading to stronger hydrophobic interactions and, consequently, a longer retention time.

  • 2-Acetylbiphenyl: The acetyl group in the ortho position introduces significant steric hindrance. This forces the two phenyl rings out of planarity, reducing the overall surface area available for interaction with the stationary phase. This steric effect is expected to result in the shortest retention time.

  • 3-Acetylbiphenyl: This isomer represents an intermediate case. The meta-position of the acetyl group causes less steric hindrance than the ortho-position, allowing for a more planar conformation than 2-acetylbiphenyl but less than 4-acetylbiphenyl. Therefore, its retention time is expected to fall between the other two isomers.

This expected elution order is supported by studies on other positional isomers, where sterically hindered ortho-substituted compounds consistently elute earlier than their meta and para counterparts.[1]

The Critical Role of the Stationary Phase

While a standard C18 column can often provide adequate separation, achieving baseline resolution of positional isomers may require stationary phases with alternative selectivities. Phenyl-based columns, such as phenyl-hexyl or biphenyl phases, can offer enhanced separation of aromatic compounds through π-π interactions between the analyte and the stationary phase.[2][3] These interactions are particularly useful for separating isomers where differences in hydrophobicity are minimal. For particularly challenging separations of positional isomers, pentafluorophenyl (PFP) columns have demonstrated superior performance due to their unique electronic and steric interactions.[4]

Experimental Protocol: A Self-Validating System

The following protocol is designed to be a robust starting point for the comparative analysis of acetylbiphenyl derivatives. It incorporates system suitability tests to ensure the validity of the results.

Instrumentation and Materials
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile and water.

  • Reference standards for 2-acetylbiphenyl, 3-acetylbiphenyl, and 4-acetylbiphenyl.

Chromatographic Conditions
ParameterConditionRationale
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µmProvides alternative selectivity for aromatic compounds through π-π interactions, enhancing the separation of positional isomers.
Mobile Phase A WaterThe polar component of the mobile phase.
Mobile Phase B AcetonitrileThe organic modifier; its concentration is varied to control elution.
Gradient 60% B to 80% B over 15 minutesA gradient elution is often necessary to achieve good separation of compounds with different hydrophobicities while minimizing run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for the detection of aromatic compounds.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Preparation
  • Prepare individual stock solutions of each acetylbiphenyl isomer in acetonitrile at a concentration of 1 mg/mL.

  • Prepare a mixed standard solution containing all three isomers at a concentration of 0.1 mg/mL each by diluting the stock solutions with acetonitrile.

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standards Prepare Individual and Mixed Standards prep_mobile_phase Prepare Mobile Phases equilibrate Equilibrate System prep_mobile_phase->equilibrate inject_blank Inject Blank (Acetonitrile) equilibrate->inject_blank inject_standards Inject Mixed Standard Solution inject_blank->inject_standards run_gradient Run Gradient Elution inject_standards->run_gradient acquire_data Acquire Chromatograms run_gradient->acquire_data identify_peaks Identify Peaks by Retention Time acquire_data->identify_peaks determine_resolution Determine Resolution Between Isomers identify_peaks->determine_resolution

Caption: Experimental workflow for the comparative HPLC analysis of acetylbiphenyl derivatives.

Predicted Retention Time Comparison

Based on the principles discussed, the following table summarizes the expected relative retention times for the three acetylbiphenyl isomers.

CompoundStructurePredicted Retention Time (Relative)Rationale
2-Acetylbiphenyl Structure of 2-acetylbiphenylShortestSignificant steric hindrance from the ortho-acetyl group reduces interaction with the stationary phase.
3-Acetylbiphenyl Structure of 3-acetylbiphenylIntermediateModerate steric hindrance allows for greater interaction with the stationary phase compared to the 2-isomer.
4-Acetylbiphenyl Structure of 4-acetylbiphenylLongestThe most linear and planar isomer, allowing for maximum interaction with the stationary phase.

Trustworthiness Through System Suitability

To ensure the validity of the experimental results, the following system suitability parameters should be monitored:

  • Resolution (Rs): The resolution between the closest eluting pair of isomers should be greater than 1.5, indicating baseline separation.

  • Tailing Factor (Tf): The tailing factor for each peak should be between 0.8 and 1.5, indicating good peak shape.

  • Reproducibility: The relative standard deviation (RSD) of the retention times for six replicate injections of the mixed standard should be less than 2%.

Conclusion

The separation of acetylbiphenyl positional isomers by HPLC is a nuanced task that requires careful consideration of both the analyte's structure and the chromatographic conditions. By understanding the interplay of hydrophobicity, steric effects, and stationary phase chemistry, researchers can develop robust and reliable methods for the accurate analysis of these important compounds. The use of phenyl-based stationary phases is highly recommended to exploit π-π interactions and achieve optimal separation. The provided experimental protocol and theoretical framework serve as a comprehensive guide for scientists and professionals in the field of drug development and chemical analysis.

References

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. [Link]

  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. [Link]

  • Nacalai Tesque. (n.d.). Comparison of biphenyl and other aromatic stationary phases. [Link]

  • PubMed. (2010). An assessment of the retention behaviour of polycyclic aromatic hydrocarbons on reversed phase stationary phases: selectivity and retention on C18 and phenyl-type surfaces. [Link]

  • Shollenberger, D., Cramer, H., & Bell, D. S. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America, 35(6), 386-393. [Link]

  • Spada, A., et al. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Pure and Applied Chemistry. [Link]

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. [Link]

Sources

Comparative

A Comparative Guide to the Purity Analysis of 4-(4-Acetylphenyl)phenol using GC-MS and Alternative Methods

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is a cornerstone of quality, safety,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is a cornerstone of quality, safety, and efficacy. This guide offers an in-depth, comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 4-(4-Acetylphenyl)phenol. We will explore the nuances of this analytical technique, its inherent strengths and limitations, and provide a comparative perspective against alternative methods such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR). This document is intended to serve as a practical resource, grounded in scientific principles and field-proven insights, to aid researchers in selecting the most appropriate analytical strategy for their specific needs.

The Criticality of Purity for 4-(4-Acetylphenyl)phenol

4-(4-Acetylphenyl)phenol, a biphenyl derivative, is a valuable intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). Its molecular structure, featuring both a phenol and a ketone functional group, makes it a versatile building block. However, the very reactivity that makes it useful also presents challenges in ensuring its purity. Impurities, which can arise from the synthetic route or degradation, may impact the yield, safety, and stability of the final product. Therefore, a robust and reliable analytical method for purity determination is not just a regulatory requirement but a scientific necessity.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile and Semi-Volatile Analysis

GC-MS is a highly sensitive and specific analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds.[1]

The Principle of GC-MS

In GC, a sample is vaporized and injected into a chromatographic column. An inert carrier gas (the mobile phase) carries the sample through the column, which contains a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound.

The Necessity of Derivatization for Phenolic Compounds

A key consideration for the GC-MS analysis of phenolic compounds like 4-(4-Acetylphenyl)phenol is the need for derivatization.[2] The polar hydroxyl group of the phenol makes the molecule less volatile and can lead to poor peak shape and adsorption on the GC column. Derivatization is a chemical modification process that converts the polar hydroxyl group into a less polar and more volatile functional group.[3] Silylation, which replaces the active hydrogen with a trimethylsilyl (TMS) group, is a common and effective derivatization technique for phenols.[2][4]

Diagram of the GC-MS Workflow for 4-(4-Acetylphenyl)phenol Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample 4-(4-Acetylphenyl)phenol Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Derivatization Derivatization (e.g., Silylation with BSTFA) Dissolution->Derivatization Injection Injection into GC Derivatization->Injection Separation Separation in GC Column Injection->Separation Ionization Ionization in MS Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Chromatogram Generation Detection->Chromatogram MassSpectrum Mass Spectrum Analysis Detection->MassSpectrum Quantification Purity Calculation Chromatogram->Quantification MassSpectrum->Quantification

Caption: Workflow for the purity analysis of 4-(4-Acetylphenyl)phenol by GC-MS.

Experimental Protocol: A Validated GC-MS Method

Step-by-Step GC-MS Methodology:

  • Standard and Sample Preparation:

    • Accurately weigh approximately 10 mg of 4-(4-Acetylphenyl)phenol reference standard and sample into separate vials.

    • Dissolve in a suitable solvent (e.g., 1 mL of acetone or pyridine).

  • Derivatization (Silylation):

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, to each vial.[2]

    • Cap the vials tightly and heat at 60-70 °C for 30 minutes to ensure complete derivatization.

    • Allow the vials to cool to room temperature before injection.

  • GC-MS Conditions:

    • GC System: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.[6]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp to 250 °C at a rate of 15 °C/min.

      • Ramp to 300 °C at a rate of 20 °C/min, hold for 5 minutes.

    • MS System: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-550.

  • Data Analysis:

    • Identify the peak corresponding to the silylated 4-(4-Acetylphenyl)phenol based on its retention time and mass spectrum.

    • Identify and quantify impurities based on their respective peaks and mass spectra. Purity is typically calculated using the area normalization method.

Potential Impurities in 4-(4-Acetylphenyl)phenol

A thorough understanding of potential impurities is crucial for developing a specific and robust purity method. Impurities can be broadly categorized as process-related or degradation-related.

Process-Related Impurities

The synthesis of 4-(4-Acetylphenyl)phenol can be achieved through various routes, with Suzuki coupling and Friedel-Crafts acylation being common methods.[1][7]

  • Suzuki Coupling: This reaction typically involves the coupling of a boronic acid derivative with a halide.[8] Potential impurities from this route could include:

    • Unreacted starting materials (e.g., 4-bromophenol, phenylboronic acid).

    • Homocoupling byproducts (e.g., biphenyl, 4,4'-biphenol).

    • Residual palladium catalyst.

  • Friedel-Crafts Acylation: This involves the acylation of a biphenyl derivative.[6] Potential impurities could include:

    • Unreacted starting materials (e.g., 4-hydroxybiphenyl, acetyl chloride).

    • Isomeric byproducts due to acylation at different positions on the aromatic ring.

    • Residual Lewis acid catalyst (e.g., AlCl₃).

Degradation Products

Forced degradation studies are essential to identify potential degradation products that may form during storage or under stress conditions.[9][10] These studies typically involve exposing the compound to acidic, basic, oxidative, photolytic, and thermal stress. For a molecule like 4-(4-Acetylphenyl)phenol, potential degradation pathways could include:

  • Hydrolysis: Cleavage of the acetyl group under acidic or basic conditions.

  • Oxidation: Oxidation of the phenolic hydroxyl group or the acetyl group.

  • Photodegradation: Degradation upon exposure to light.

Comparative Analysis: GC-MS vs. Alternative Methods

While GC-MS is a powerful technique, it is not the only option for purity analysis. HPLC and qNMR offer distinct advantages and are often used as complementary methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purity analysis of pharmaceutical compounds.[11]

  • Principle: Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

  • Advantages over GC-MS:

    • No Derivatization Required: HPLC can directly analyze polar and non-volatile compounds, eliminating the need for derivatization, which can be time-consuming and a source of error.[2]

    • Suitable for Thermally Labile Compounds: HPLC operates at or near room temperature, making it suitable for compounds that may degrade at the high temperatures used in GC.

  • Disadvantages compared to GC-MS:

    • Lower Resolution for Some Volatiles: GC generally offers higher resolution for volatile and semi-volatile compounds.

    • Detector Specificity: While UV-DAD provides spectral information, it is less specific than mass spectrometry for unequivocal peak identification.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[12][13]

  • Principle: The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.

  • Advantages over GC-MS and HPLC:

    • Primary Method: qNMR can provide a direct and highly accurate measure of purity.

    • No Chromatographic Separation: This eliminates potential issues with column degradation or incomplete separation.

    • Structural Information: Provides detailed structural information about the analyte and any impurities present.

  • Disadvantages:

    • Lower Sensitivity: qNMR is generally less sensitive than GC-MS and HPLC, making it less suitable for trace impurity analysis.

    • Potential for Signal Overlap: In complex mixtures, signals from different compounds may overlap, complicating quantification.

Performance Comparison

The choice of analytical method depends on the specific requirements of the analysis. The following table provides a general comparison of the performance of GC-MS, HPLC, and qNMR for the purity analysis of a compound like 4-(4-Acetylphenyl)phenol.

FeatureGC-MSHPLC-DADqNMR
Principle Separation based on volatility and polarity, with mass-based detection.Separation based on partitioning between a mobile and stationary phase, with UV-Vis detection.Signal intensity is directly proportional to the number of nuclei.
Derivatization Often required for polar compounds like phenols.Generally not required.Not required.
Sensitivity High, especially in Selected Ion Monitoring (SIM) mode.Moderate to high.Lower sensitivity.
Selectivity High, based on both retention time and mass spectrum.Moderate, based on retention time and UV spectrum.High, based on unique NMR signals.
Quantification Relative quantification (area %) is straightforward; absolute quantification requires a certified standard.Relative and absolute quantification are common.Primary method for absolute quantification.
Throughput Moderate.High.Lower.
Cost Moderate to high.Moderate.High initial investment.

Note: The performance characteristics can vary depending on the specific instrumentation and method parameters.

Decision Tree for Selecting an Analytical Method

Method_Selection Start Start: Purity Analysis of 4-(4-Acetylphenyl)phenol IsTraceAnalysis Is trace impurity analysis (<0.1%) required? Start->IsTraceAnalysis IsPrimaryMethod Is a primary method for absolute purity required? IsTraceAnalysis->IsPrimaryMethod No UseGCMS Use GC-MS IsTraceAnalysis->UseGCMS Yes IsHighThroughput Is high throughput a key requirement? IsPrimaryMethod->IsHighThroughput No UseqNMR Use qNMR IsPrimaryMethod->UseqNMR Yes UseHPLC Use HPLC-DAD IsHighThroughput->UseHPLC Yes IsHighThroughput->UseHPLC No, but routine analysis needed ConsiderCombination Consider a combination of methods (e.g., HPLC for routine, GC-MS for unknowns, qNMR for reference standard certification) UseGCMS->ConsiderCombination UseHPLC->ConsiderCombination UseqNMR->ConsiderCombination

Caption: A decision-making framework for selecting the appropriate analytical method.

Conclusion: An Integrated Approach to Purity Analysis

The purity analysis of 4-(4-Acetylphenyl)phenol requires a thoughtful and strategic approach. GC-MS, with its high sensitivity and specificity, is an excellent choice for identifying and quantifying volatile and semi-volatile impurities, particularly when derivatization is employed.[1] However, it is not without its limitations, and a comprehensive purity assessment often benefits from the complementary use of other techniques.

HPLC offers a more direct analysis for the main component and non-volatile impurities without the need for derivatization, making it ideal for routine quality control.[11] qNMR, as a primary method, provides a highly accurate and direct measure of absolute purity, which is invaluable for the certification of reference standards.[12]

Ultimately, the most robust approach to purity analysis involves a combination of these techniques. A validated HPLC method can be used for routine purity testing, while GC-MS can be employed to investigate any unknown volatile impurities. qNMR can then be used to provide an orthogonal and highly accurate purity value for the reference material. This integrated strategy ensures a comprehensive understanding of the purity profile of 4-(4-Acetylphenyl)phenol, safeguarding the quality and integrity of downstream applications in research and drug development.

References

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • What is the Difference Between Phenols by 4AAP vs GCMS Methods?. (2025, July 21). [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • ResearchGate. (2025, November 14). (PDF) Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence. [Link]

  • Cromlab. Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS. [Link]

  • ResearchGate. (2017, January 7). (PDF) Forced Degradation Studies. [Link]

  • ResearchGate. Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • Emery Pharma. Purity by Absolute qNMR Instructions. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • MDPI. (2010). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. [Link]

  • MDPI. (2023). Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. [Link]

  • SciSpace. (2016, December 14). Forced Degradation Studies. [Link]

  • MDPI. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. [Link]

  • PubMed. (2025, March 1). Analysis of aliphatic and phenolic compounds present in industrial black liquors using HPLC-DAD and IC-MS/MS methods. [Link]

  • Restek. Bulletin 909A Guide to Derivatization Reagents for GC. [Link]

  • Chemistry Online. (2023, January 20). Synthesis of biphenyl derivative (4-phenylphenol) by Suzuki reaction. [Link]

  • Research Journal of Pharmacy and Technology. (2015). Stability Indicating Forced Degradation Studies. [Link]

  • ResearchGate. (2025, August 6). Discovering Green, Aqueous Suzuki Coupling Reactions: Synthesis of Ethyl (4-Phenylphenyl)acetate, a Biaryl with Anti-Arthritic Potential | Request PDF. [Link]

  • YouTube. (2025, August 14). What Is Derivatization In GC-MS? - Chemistry For Everyone. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • PubMed. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)]. [Link]

  • Global NEST Journal. (2020, January 16). Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. [Link]

  • PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]

  • Shimadzu. High-Sensitivity Analysis of Nonylphenol in River Water Using GC-MS/MS. [Link]

  • Regis Technologies. ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. [Link]

  • US Pharmacopeia (USP). Stimuli Article (qNMR). [Link]

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Validation

A Senior Application Scientist's Guide to Distinguishing Constitutional Isomers: 4-(4-Acetylphenyl)phenol vs. 4-acetoxybiphenyl

In the realm of drug development and materials science, the precise identification of molecular structure is not merely an academic exercise; it is a cornerstone of safety, efficacy, and intellectual property. Constituti...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of drug development and materials science, the precise identification of molecular structure is not merely an academic exercise; it is a cornerstone of safety, efficacy, and intellectual property. Constitutional isomers, compounds sharing the same molecular formula but differing in atomic connectivity, often present a significant analytical challenge. Their identical mass makes them invisible to basic mass spectrometry, and their similar elemental composition requires more sophisticated techniques for unambiguous identification.

This guide provides an in-depth, data-supported framework for distinguishing between two such isomers: 4-(4-Acetylphenyl)phenol (a phenol-ketone) and 4-acetoxybiphenyl (an ester). While both share the molecular formula C₁₄H₁₂O₂, their distinct functional groups—a hydroxyl and ketone versus an ester—give rise to unique physicochemical and spectroscopic signatures. Here, we move beyond simple data reporting to explain the causal relationships between structure and signal, empowering researchers to make confident and robust structural assignments.

I. The Analytical Challenge: Two Sides of the Same Formula

At first glance, the two molecules appear structurally related, both based on a biphenyl framework. However, the placement of the acetyl group fundamentally alters their chemical nature.

  • 4-(4-Acetylphenyl)phenol (Isomer A): Features a phenolic hydroxyl (-OH) group on one phenyl ring and an acetyl (ketone, -COCH₃) group on the other. This structure possesses both a hydrogen bond donor (the phenol) and acceptor sites.

  • 4-acetoxybiphenyl (Isomer B): Is the acetate ester of 4-phenylphenol. Here, the acetyl group is part of an ester linkage (-OCOCH₃). This molecule lacks a hydrogen bond donor, a critical distinction that profoundly influences its properties and spectroscopic behavior.

A preliminary comparison of their basic physical properties reveals a significant difference, offering a simple first pass for differentiation.

Property4-(4-Acetylphenyl)phenol4-acetoxybiphenylRationale for Difference
CAS Number 13021-17-5[1]148-86-7[2]N/A
Molecular Formula C₁₄H₁₂O₂[3]C₁₄H₁₂O₂[2]N/A (Isomers)
Molecular Weight 212.24 g/mol [3]212.25 g/mol N/A (Isomers)
Melting Point 206-207 °C[1]86-90 °CThe phenolic -OH in Isomer A allows for strong intermolecular hydrogen bonding, requiring significantly more energy to break the crystal lattice compared to the dipole-dipole interactions of the ester, Isomer B.

This stark difference in melting point is a powerful, albeit classical, method of distinction. However, modern analytical workflows demand more profound, structure-specific evidence, which spectroscopy provides.

II. The Definitive Toolkit: Spectroscopic & Chemical Analysis

A multi-technique approach is the most rigorous method for structural elucidation. Infrared (IR) spectroscopy provides a rapid functional group assessment, Nuclear Magnetic Resonance (NMR) offers a detailed map of the atomic framework, Mass Spectrometry (MS) reveals fragmentation patterns based on bond stabilities, and chemical methods confirm reactivity.

Analytical Workflow Diagram

The following diagram outlines a logical workflow for distinguishing the isomers, starting with the most rapid techniques.

G cluster_0 Analytical Strategy cluster_ir IR Analysis cluster_nmr NMR Analysis cluster_ms MS Analysis Start Unknown Sample (C₁₄H₁₂O₂) IR IR Spectroscopy Start->IR NMR ¹H NMR Spectroscopy IR->NMR Ambiguous? Proceed to NMR IR_Check Broad peak at ~3300 cm⁻¹? IR->IR_Check MS Mass Spectrometry NMR->MS Ambiguous? Proceed to MS NMR_Check D₂O-exchangeable peak? CH₃ singlet at ~2.6 ppm? NMR->NMR_Check MS_Check Base peak at m/z 170? (Loss of 42 Da) MS->MS_Check Result_A Identified: 4-(4-Acetylphenyl)phenol Result_B Identified: 4-acetoxybiphenyl IR_Check->Result_A Yes (O-H Stretch) IR_Check->Result_B No NMR_Check->Result_A Yes NMR_Check->Result_B No (CH₃ at ~2.3 ppm) MS_Check->Result_A No MS_Check->Result_B Yes G cluster_A 4-(4-Acetylphenyl)phenol cluster_B 4-acetoxybiphenyl A_M M⁺˙ (m/z 212) A_frag [M-CH₃]⁺ (m/z 197) A_M->A_frag - •CH₃ B_M M⁺˙ (m/z 212) B_frag [M-C₂H₂O]⁺˙ (m/z 170) B_M->B_frag - ketene (42 Da)

Caption: Diagnostic MS fragmentation differences.

A classic chemical test can provide a definitive answer. Esters are susceptible to base-catalyzed hydrolysis (saponification), while ketones and phenols are stable under these conditions.

  • Procedure: Dissolve a small amount of the sample in methanol or ethanol, add a few drops of aqueous sodium hydroxide, and gently warm the mixture for 10-15 minutes.

  • Result for 4-acetoxybiphenyl: The ester will be hydrolyzed to form 4-phenylphenol and sodium acetate.

  • Result for 4-(4-Acetylphenyl)phenol: No reaction will occur.

  • Analysis: The reaction can be monitored by Thin Layer Chromatography (TLC). The product of the hydrolysis, 4-phenylphenol, will have a different Rf value than the starting material, 4-acetoxybiphenyl. The spot corresponding to Isomer A will remain unchanged.

Hydrolysis of 4-acetoxybiphenyl

G reactant 4-acetoxybiphenyl C₁₄H₁₂O₂ products 4-phenylphenol + Acetate Ion reactant->products  NaOH, H₂O  Δ (Heat)

Caption: Saponification reaction of the ester isomer.

III. Experimental Protocols

A. Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)

  • Preparation: Thoroughly grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press. Apply pressure (as per instrument guidelines, typically 8-10 tons) to form a transparent or translucent pellet.

  • Data Acquisition: Place the pellet in the spectrometer's sample holder.

  • Analysis: Acquire the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Examine the spectrum for the presence of a broad O-H stretch (~3200-3600 cm⁻¹) or a characteristic ester C=O stretch (~1760 cm⁻¹).

B. ¹H NMR Spectroscopy Protocol

  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.

  • Data Acquisition: Insert the tube into the NMR spectrometer. Acquire the ¹H spectrum using standard acquisition parameters.

  • Analysis: Integrate the spectrum and identify the chemical shifts. Look for a singlet in the 2.2-2.7 ppm region (methyl protons) and any exchangeable protons in the 5-8 ppm region.

  • D₂O Exchange (Confirmation for -OH): Add one drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The disappearance of a peak confirms it as an exchangeable proton (phenolic -OH).

IV. Conclusion

While 4-(4-Acetylphenyl)phenol and 4-acetoxybiphenyl share the same molecular formula, they are readily and unambiguously distinguishable. A significant difference in melting point provides an initial, strong indication. For definitive structural proof, IR spectroscopy offers a rapid and clear distinction through the presence or absence of the phenolic O-H band. ¹H and ¹³C NMR spectroscopy provide the most comprehensive evidence, detailing the unique chemical environment of every atom and highlighting key differences in the chemical shifts of the methyl and carbonyl groups. Finally, mass spectrometry confirms the isomeric nature via the molecular ion peak while revealing unique, structure-dependent fragmentation patterns, particularly the characteristic loss of ketene from 4-acetoxybiphenyl. By employing this multi-faceted analytical approach, researchers can ensure the unequivocal identification of these isomers, upholding the standards of scientific integrity and precision required in modern chemical research.

References

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  • The Royal Society of Chemistry. Chitosan-Proline supported palladium (II) a green nanocatalyst for Suzuki cross-coupling reaction in water. [Link]

  • NIST WebBook. (4-Acetylphenyl)phenylmethane. [Link]

  • NIST WebBook. Ethanone, 1-[1,1'-biphenyl]-4-yl-. [Link]

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  • ResearchGate. The 1 H-NMR Spectrum of 4-[[[4-[(phenyl)azo]phenyl]imino]methyl]-phenol. [Link]

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Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 4-(4-Acetylphenyl)phenol

🚨 Critical Data Verification: CAS Identifier Mismatch STOP AND VERIFY: You provided the chemical name 4-(4-Acetylphenyl)phenol alongside CAS 19926-64-8 . The Chemical Name corresponds to 4'-Hydroxy-4-acetylbiphenyl (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

🚨 Critical Data Verification: CAS Identifier Mismatch

STOP AND VERIFY: You provided the chemical name 4-(4-Acetylphenyl)phenol alongside CAS 19926-64-8 .

  • The Chemical Name corresponds to 4'-Hydroxy-4-acetylbiphenyl (CAS 13021-17-5 ), a solid biphenyl derivative used in organic synthesis.[1][2][3][4][5][6]

  • The CAS Number (19926-64-8) corresponds to (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol , a completely different aliphatic alcohol.[1][2][3][4][5][6]

Action Required: This guide is written for 4-(4-Acetylphenyl)phenol (CAS 13021-17-5) based on the specificity of the chemical name. Verify your container's label immediately.[1][7][3][4][5][6] If you possess the aliphatic alcohol, the protocols below (specifically regarding dust control) may not apply.

Part 1: Chemical Hazard Profile & Risk Assessment[1][3][5][6][7][8]

As a Senior Application Scientist, I approach safety not just as compliance, but as a method to ensure experimental reproducibility. Handling 4-(4-Acetylphenyl)phenol requires managing its physical state (likely a fine crystalline powder) and its chemical reactivity.[1][2][7][3][4][5][6]

Key Hazard Classifications (GHS/CLP):

  • Skin Irritation (Category 2): Causes localized inflammation upon contact.[1][7][3][4][5][6]

  • Eye Irritation (Category 2A): Particulates can cause severe mechanical and chemical irritation.[1][7][3][4][5][6]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): Respiratory tract irritation.[1][7][3][4][5][6] Inhalation of dust is the primary exposure vector.[1][7][3][4][5][6]

  • Aquatic Toxicity (Chronic Category 2): Toxic to aquatic life with long-lasting effects.[1][7][3][4][5][6][8] This dictates your disposal protocols.

Risk Assessment Logic Flow

The following diagram illustrates the decision-making process for handling this compound, prioritizing Engineering Controls over PPE.

RiskAssessment Start Hazard Identification: 4-(4-Acetylphenyl)phenol State Physical State: Solid / Crystalline Powder Start->State Risk Primary Risk: Inhalation of Dust & Skin Contact State->Risk Control_Eng Engineering Control (Primary): Chemical Fume Hood Risk->Control_Eng Mitigate Source Control_PPE PPE (Secondary): Gloves, Eye Protection, Lab Coat Control_Eng->Control_PPE Residual Risk Task_Weigh Task: Weighing/Transfer Control_PPE->Task_Weigh Task_Soln Task: Solubilization (DMSO/MeOH) Control_PPE->Task_Soln Use Anti-Static Gun\nMinimize Drafts Use Anti-Static Gun Minimize Drafts Task_Weigh->Use Anti-Static Gun\nMinimize Drafts Check Glove Permeation\n(Solvent Dependent) Check Glove Permeation (Solvent Dependent) Task_Soln->Check Glove Permeation\n(Solvent Dependent)

Figure 1: Risk Assessment Workflow. Note the critical reliance on engineering controls before PPE selection.

Part 2: Personal Protective Equipment (PPE) Matrix

PPE is your last line of defense.[1][7][3][4][5][6] For this compound, we focus on preventing dermal absorption and inhalation of particulates.[1][7][3][6]

PPE CategorySpecificationScientific Rationale
Hand Protection Nitrile Rubber (0.11 mm min.[1][2][4][5][6] thickness) Why: Nitrile offers excellent resistance to solid irritants.[1][7][3][5][6] Caution: If dissolved in DMSO or DCM , standard nitrile degrades quickly.[1][7][3] Use Double-Gloving or Laminate (Silver Shield) gloves for solutions.[1][7][3][4][5][6]
Eye Protection Chemical Safety Goggles (ANSI Z87.1 / EN 166)Why: Safety glasses are insufficient for fine powders which can bypass side shields.[1][2][7][3][6] Goggles provide a seal against airborne dust.[1][7][3][4][5][6]
Respiratory N95 / P2 Respirator (if outside hood)Why: Only required if handling outside a fume hood (not recommended).[1][2][7][3][4] The solid powder poses a significant inhalation risk (STOT-SE 3).[1][7][3][4][5][6]
Body Protection Lab Coat (Cotton/Poly blend) + Closed-toe Shoes Why: Prevents accumulation of dust on street clothes.[1][2][7][3][4][5][6] Synthetic fibers can build static charge, scattering the powder; cotton blends are preferred.[1][7][3][6]
Part 3: Operational Protocol (Step-by-Step)

This protocol ensures containment.[1][7][3][4][5][6] The primary error mode with biphenyl derivatives is static-induced scattering during weighing.[1][7][3][4][5][6]

Phase A: Preparation & Weighing[7][4][5][6]
  • Engineering Setup: Ensure Fume Hood face velocity is 0.3–0.5 m/s. Clear the sash area.[1][7][3][4][5][6]

  • Static Control: Place an ionizing bar or use an anti-static gun on the weighing boat.[1][7][3][5][6] Biphenyl derivatives are often dielectric and will "jump" due to static.[1][7][3][4][5][6]

  • Transfer:

    • Open the stock container inside the hood.

    • Use a disposable spatula.[1][7][3][4][5][6]

    • Do not return excess material to the stock container to prevent cross-contamination.[1][7][3][4][5][6]

Phase B: Solubilization (The Critical Danger Point)

Once dissolved, the chemical can penetrate skin faster depending on the solvent.[1][7][3][4][6]

  • Solvent: DMSO or Ethanol.[1][7][3][5][6]

  • Protocol: Add solvent slowly to the solid.[1][7][3][5][6]

  • Glove Change: If you splash DMSO solution on your nitrile gloves, change them immediately .[1][7][3] DMSO permeates nitrile in <5 minutes, carrying the 4-(4-Acetylphenyl)phenol through the skin barrier.[1][2][3][4][5][6]

Phase C: Waste Disposal
  • Solid Waste: Collect contaminated weigh boats, paper towels, and gloves in a dedicated "Hazardous Solid Waste" bag.[1][7][3] Label as "Toxic to Aquatic Life."[1][7][3][4][5][6][8]

  • Liquid Waste: Segregate into "Non-Halogenated Organic Waste" (if using Ethanol/DMSO).[1][7][3][4][5][6] Never pour down the drain.

Part 4: Emergency Response
  • In Case of Skin Contact:

    • Brush off loose powder before wetting (preventing increased surface area contact).[1][7][3][4][5][6]

    • Wash with soap and water for 15 minutes.[1][7][3][4][5][6]

  • In Case of Eye Contact:

    • Flush immediately at an eyewash station for 15 minutes.[1][7][3][4][5][6]

    • Hold eyelids open to ensure irrigation of the entire eye surface.[1][7][3][4][5][6]

  • Spill Cleanup:

    • Do not dry sweep. This generates dust.[1][7][3][4][5][6]

    • Cover spill with a wet paper towel (solvent-dampened or water) to suppress dust.[1][7][3][4][5][6]

    • Scoop up damp material and place in hazardous waste.[1][7][3][4][5][6]

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10330806, 4-(4-Acetylphenyl)phenol. Retrieved October 26, 2023 from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 4'-hydroxy-4-acetylbiphenyl.[1][2][7][3][4][5][6] (General Biphenyl Hazard Classification Read-Across).[1][7][3][4][5][6] Retrieved October 26, 2023 from [Link][1][2][7][3][4]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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